5'-Methoxynobiletin
説明
特性
IUPAC Name |
5,6,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O9/c1-24-14-8-11(9-15(25-2)17(14)26-3)13-10-12(23)16-18(27-4)20(28-5)22(30-7)21(29-6)19(16)31-13/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAELIRBOLQZEAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219909 | |
| Record name | 4H-1-Benzopyran-4-one, 5,6,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6965-36-2 | |
| Record name | 5′-Methoxynobiletin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6965-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 67580 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC67580 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-1-Benzopyran-4-one, 5,6,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8,3',4',5'-HEPTAMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE42EJY6FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5'-Methoxynobiletin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Methoxynobiletin, a polymethoxyflavone (PMF), has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of its natural sources, detailed isolation methodologies, and insights into its biological activities, with a focus on relevant signaling pathways. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound, also referred to in scientific literature as 3,5,6,7,8,3',4'-heptamethoxyflavone (HMF), is predominantly found in the peels of various citrus species. The concentration of this compound can vary significantly depending on the cultivar, growing conditions, and maturity of the fruit.
Table 1: Quantitative Data of this compound (Heptamethoxyflavone) in Various Citrus Peels
| Citrus Species | Cultivar/Variety | Concentration of Heptamethoxyflavone (ppm) | Reference |
| Citrus sinensis | Mexican Sweet Orange | Present, but not individually quantified | [1] |
| Citrus reticulata | Tangerine | Present, but not individually quantified | [1] |
| Citrus sp. | Ortanique | Present, but not individually quantified | [1] |
| Hybrid Citrus | Hallabong | 15,400 (in dried peels) | [2] |
Note: The term "heptamethoxyflavone" in the cited literature often refers to this compound, but isomeric variations can exist. Further analytical confirmation is always recommended.
Beyond the more common citrus varieties, this compound has also been reported in Citrus hassaku and Citrus medica[3]. The peels of these fruits, often considered agricultural waste, represent a rich and sustainable source for the extraction of this valuable compound.
Isolation and Purification Protocols
The isolation of this compound from citrus peels involves a multi-step process encompassing extraction and chromatographic purification. The lipophilic nature of polymethoxyflavones dictates the use of organic solvents for efficient extraction.
Extraction
Objective: To extract crude polymethoxyflavones from dried citrus peel powder.
Materials:
-
Dried and powdered citrus peels
-
Methanol or 90% Ethanol[4]
-
Ultrasonic bath or Soxhlet apparatus
-
Rotary evaporator
Protocol:
-
The dried and ground citrus peel powder is subjected to extraction with a suitable organic solvent. Methanol is commonly used for this purpose[1]. Alternatively, ultrasound-assisted extraction with 90% ethanol at a controlled temperature (e.g., 41°C) can be employed for enhanced efficiency[4].
-
For exhaustive extraction, the process is typically repeated multiple times.
-
The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract rich in polymethoxyflavones.
Chromatographic Purification
Objective: To isolate and purify this compound from the crude extract.
Materials:
-
Crude PMF extract
-
Silica gel for column chromatography
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Supercritical Fluid Chromatography (SFC) system (optional, for scalable isolation)[5][6]
-
High-Performance Liquid Chromatography (HPLC) system for analysis and final purification
Protocol for Column Chromatography:
-
The crude extract is adsorbed onto a small amount of silica gel.
-
A silica gel column is prepared using a non-polar solvent like hexane.
-
The adsorbed sample is loaded onto the top of the column.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Fractions containing the target compound are combined and the solvent is evaporated.
-
Further purification can be achieved by repeated column chromatography or by preparative HPLC to obtain highly pure this compound.
Protocol for Supercritical Fluid Chromatography (SFC): For larger scale and more efficient purification, SFC is a powerful technique[5][6].
-
The crude extract is dissolved in a suitable solvent.
-
The dissolved extract is injected into the SFC system.
-
Separation is achieved using supercritical carbon dioxide as the main mobile phase, often with a co-solvent such as methanol or ethanol.
-
The separation is optimized by adjusting pressure, temperature, and co-solvent gradient.
-
Fractions are collected and analyzed by HPLC to confirm the purity of the isolated this compound.
The following diagram illustrates a general workflow for the isolation of this compound.
Isolation Workflow for this compound.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being of particular interest.
Anti-inflammatory Activity
Studies have demonstrated that this compound (HMF) possesses significant anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β)[7]. The underlying mechanism is believed to involve the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[7].
Involvement in Cellular Signaling
While direct studies on the comprehensive signaling network of this compound are ongoing, research on related polymethoxyflavones provides valuable insights. For instance, 5-demethylnobiletin, a structurally similar compound, has been shown to activate the LKB1-AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and has implications in metabolic diseases[8]. Furthermore, other PMFs have been reported to modulate the PI3K/Akt/mTOR signaling pathway, which is central to cell growth, proliferation, and survival[9].
The following diagram illustrates a potential signaling pathway influenced by this compound and related PMFs, leading to anti-inflammatory and other cellular effects.
Potential Signaling Pathways Modulated by this compound.
Conclusion
This compound stands out as a promising bioactive compound with significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications. Citrus peels, an abundant and underutilized resource, serve as a viable natural source for its isolation. The methodologies outlined in this guide provide a solid foundation for researchers to extract and purify this compound for further investigation. Elucidating the precise molecular mechanisms and signaling pathways affected by this compound will be crucial for its future development as a therapeutic agent. This technical guide aims to facilitate and accelerate research efforts in this exciting field.
References
- 1. Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C22H24O9 | CID 72815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and scalable method in isolation of polymethoxyflavones from orange peel extract by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,5,6,7,8,3′,4′-Heptamethoxyflavone, a Citrus Polymethoxylated Flavone, Attenuates Inflammation in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Demethylnobiletin and 5-Acetoxy-6,7,8,3',4'-pentamethoxyflavone Suppress Lipid Accumulation by Activating the LKB1-AMPK Pathway in 3T3-L1 Preadipocytes and High Fat Diet-Fed C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoids Targeting the mTOR Signaling Cascades in Cancer: A Potential Crosstalk in Anti-Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 5'-Methoxynobiletin: Chemical Structure, Properties, and Biological Activities
This technical guide provides a comprehensive overview of this compound, a polymethoxyflavone with significant therapeutic potential. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols and visual representations of its mechanisms of action are included to support further research and development.
Chemical Identity and Properties
This compound, also known as 5,6,7,8,3',4',5'-heptamethoxyflavone, is a flavonoid distinguished by the presence of seven methoxy groups attached to its core flavone structure.[1] This high degree of methoxylation significantly influences its chemical and biological properties.
Chemical Structure
The chemical structure of this compound is characterized by a flavone backbone with methoxy groups at positions 5, 6, 7, 8 on the A-ring and 3', 4', and 5' on the B-ring.
IUPAC Name: 5,6,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[1]
Chemical Formula: C₂₂H₂₄O₉[1]
Molecular Weight: 432.42 g/mol [2][3][4]
CAS Number: 6965-36-2[1]
SMILES String: COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | Yellow powder | [2] |
| Melting Point | 101.5-102.5 °C | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][4] |
| LogP | 3.52 |
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, primarily attributed to its anti-inflammatory, anticancer, and neuroprotective properties. These effects are mediated through its interaction with various cellular signaling pathways.
Anti-inflammatory and Antinociceptive Activity
This compound exhibits significant anti-inflammatory and pain-relieving effects.[1] Studies have shown that it can reduce the production of pro-inflammatory mediators.[1] Its antinociceptive properties have been observed in both neurogenic and inflammatory pain models.[5]
Mechanism of Action: The anti-inflammatory effects of related polymethoxyflavones involve the inhibition of key signaling pathways such as the MAPK and Akt pathways.[2] For instance, the related compound 5-demethylnobiletin has been shown to inhibit 5-lipoxygenase (5-LOX) and elastase release in neutrophils, without affecting cyclooxygenase-2 (COX-2) expression.[6] This suggests a targeted mechanism on specific inflammatory pathways.
A proposed signaling pathway for the anti-inflammatory action is depicted below.
Anticancer Activity
Polymethoxyflavones, including derivatives of this compound, have shown promising anticancer activities against various cancer cell lines.[3] These compounds can inhibit cell proliferation and induce apoptosis. For instance, 5-demethylnobiletin, a related compound, has demonstrated cytotoxic effects on liver cancer cell lines.[3] The anticancer efficacy is often linked to the substitution pattern of the methoxy groups on the flavonoid rings.
Mechanism of Action: The anticancer effects of related methoxyflavones are associated with the suppression of signaling pathways crucial for cancer cell survival and proliferation, such as the MAPK and Akt signaling pathways.[2] They can also induce cell cycle arrest.
A simplified diagram illustrating the potential anticancer mechanism is provided below.
Neuroprotective Effects
Certain polymethoxyflavones have been investigated for their neurotrophic and neuroprotective actions. For example, 5-demethylnobiletin has been shown to promote neurite outgrowth in PC12 cells.[4] This activity is mediated through the activation of several kinase-dependent signaling pathways.
Mechanism of Action: The neurotrophic effects of related compounds are linked to the activation of MAPK/ERK, PKA, and PKC-dependent CREB signaling pathways.[4] This stimulation of crucial neuronal signaling pathways suggests a potential therapeutic role in neurodegenerative diseases.
The signaling cascade leading to neuritogenesis is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple and fast UPLC-MS method for quantifying the anti-inflammatory candidate this compound in rat plasma: Validation and application in a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
An In-depth Technical Guide to the Biosynthesis of Nobiletin and Related Polymethoxyflavones in Citrus
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Polymethoxyflavones (PMFs) are a unique class of flavonoids found almost exclusively in the peels of citrus fruits.[1] These compounds, characterized by multiple methoxy groups on the flavone backbone, exhibit a wide range of significant biological activities, including anti-inflammatory, anti-carcinogenic, and neuroprotective properties.[2][3] Nobiletin (5,6,7,8,3′,4′-hexamethoxyflavone) and its hydroxylated derivatives, such as 5-demethylnobiletin, are among the most studied PMFs for their potential therapeutic applications.[4][5] Understanding the intricate biosynthetic pathway of these molecules is critical for metabolic engineering efforts aimed at enhancing their production in citrus or heterologous systems. This guide provides a comprehensive overview of the 5'-methoxynobiletin (nobiletin) biosynthesis pathway, detailing the core enzymatic steps, key O-methyltransferases (OMTs), and regulatory aspects. It includes quantitative data on PMF accumulation, detailed experimental protocols for their analysis, and visual diagrams of the key pathways and workflows to facilitate advanced research and development.
The Core Flavonoid Biosynthetic Pathway: Building the Flavone Backbone
The biosynthesis of all flavonoids, including PMFs, begins with the general phenylpropanoid pathway.[6] The process starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce 4-coumaroyl-CoA. This molecule serves as a key precursor, condensing with three molecules of malonyl-CoA in a reaction catalyzed by chalcone synthase (CHS) to form naringenin chalcone.[7] Subsequently, chalcone isomerase (CHI) catalyzes the cyclization of naringenin chalcone into the flavanone naringenin, a central intermediate from which various flavonoid classes are derived.[7] For the synthesis of PMFs, naringenin is converted to the flavone apigenin, which then serves as the foundational structure for subsequent hydroxylation and methylation reactions.
The Polymethoxyflavone Pathway: From Flavone to Nobiletin
The immense diversity of PMFs in citrus arises from a series of position-specific hydroxylation and O-methylation reactions that decorate the flavone core.[8] The biosynthesis of nobiletin is a multi-step process catalyzed by a series of hydroxylases and, most critically, O-methyltransferases (OMTs). OMTs are a large family of enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid ring.[9]
The proposed pathway to nobiletin often proceeds through tangeretin (5,6,7,8,4'-pentamethoxyflavone).[6][10] This involves sequential methylation of the hydroxyl groups at positions 5, 6, 7, 8, and 4'. The final step in nobiletin biosynthesis is the methylation of the 3'-hydroxyl group. A key enzyme identified in this process is CitOMT, which has been shown to exhibit methylation activity at the 3'-position of flavones, a crucial step for converting a tangeretin-like precursor to nobiletin.[6] The overall process is a combinatorial series of reactions, and the exact order can vary, leading to a diverse array of PMFs.
Quantitative Data on PMF Accumulation
The concentration of nobiletin and related PMFs varies significantly among different citrus species and tissues, with the highest concentrations typically found in the peel (flavedo).[8][11] This variation is attributed to differential expression of the OMT genes responsible for their synthesis.[9]
Table 1: Concentration of Major PMFs in Tangerine (Citrus tangerina) Peel Extract
| Compound | Concentration (mg/g of extract) |
|---|---|
| Nobiletin | 210.87 ± 0.57 |
| Tangeretin | 55.66 ± 0.62 |
| Sinensetin | 28.11 ± 1.11 |
| 5-Demethylnobiletin | 24.66 ± 0.33 |
| Isosinensetin | 12.90 ± 0.12 |
| Tetramethyl-O-scutellarin | 12.14 ± 0.36 |
| 3,5,6,7,8,3′,4′-Heptamethoxyflavone | 7.68 ± 0.46 |
Data sourced from a study on "Dahongpao" tangerine peel.[12]
Table 2: Total PMF Content in Peels of Various Citrus Cultivars
| Citrus Cultivar | Total PMF Concentration (ppm) |
|---|---|
| Ortanique | 34,393 ± 272 |
| Tangerine | 28,389 ± 343 |
| Mexican Sweet Orange | 21,627 ± 494 |
Data represents the sum of six major PMFs quantified.[11]
Experimental Protocols
Accurate analysis of PMF biosynthesis requires robust methodologies for extraction, quantification, and enzyme characterization.
Protocol 1: Extraction and Quantification of PMFs from Citrus Peel via HPLC
This protocol outlines a standard procedure for the analysis of PMFs using reverse-phase high-performance liquid chromatography (HPLC).[5][11]
1. Sample Preparation:
-
Collect fresh citrus peel (flavedo).
-
Dry the peels until brittle (sun-drying or lyophilization).
-
Grind the dried peels into a fine powder using a grinder or mortar and pestle.
2. Extraction:
-
Weigh approximately 1.0 g of the dried peel powder into a conical tube.
-
Add 20 mL of methanol (reagent-grade).
-
Vortex thoroughly and sonicate in a water bath for 30 minutes to ensure complete extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Analysis:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm, 150 x 4.6 mm).
-
Mobile Phase: A gradient elution using a ternary system is often effective. For example:
-
Solvent A: Water
-
Solvent B: Methanol
-
Solvent C: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 80% A, 10% B, 10% C
-
10-25 min: Ramp to 0% A, 50% B, 50% C
-
25-30 min: Hold at 0% A, 50% B, 50% C
-
30-35 min: Return to initial conditions for equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 330 nm.
-
Quantification: Create a calibration curve using pure standards of nobiletin, tangeretin, and other relevant PMFs. Calculate concentrations in the sample based on the peak area.
Protocol 2: In Vitro Functional Assay of a Recombinant Citrus OMT
This protocol describes how to express a candidate OMT gene and test its enzymatic activity against potential flavonoid substrates.[6]
1. Gene Cloning and Protein Expression:
-
Isolate total RNA from citrus tissue (e.g., young fruit peel) known to express OMT genes.
-
Synthesize cDNA via reverse transcription.
-
Amplify the full-length coding sequence of the target OMT gene (e.g., CitOMT) using specific primers.
-
Clone the PCR product into an expression vector (e.g., pET vector with a His-tag).
-
Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant His-tagged protein using a Ni-NTA affinity column.
2. Enzyme Assay:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
100 µM flavonoid substrate (e.g., 3'-hydroxy-5,6,7,8,4'-pentamethoxyflavone) dissolved in DMSO.
-
200 µM S-adenosyl-L-methionine (SAM) as the methyl donor.
-
5 µg of the purified recombinant OMT protein.
-
-
Bring the total reaction volume to 100 µL with nuclease-free water.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding 10 µL of 20% HCl.
3. Product Analysis:
-
Extract the reaction products by adding 200 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
Resuspend the dried residue in 50 µL of methanol.
-
Analyze the sample using HPLC or LC-MS to identify and quantify the methylated product by comparing its retention time and mass spectrum to an authentic standard (e.g., nobiletin).
Regulation of PMF Biosynthesis
The biosynthesis of PMFs is tightly regulated, both spatially and temporally. The expression of key OMT genes is often highest in the fruit peel (flavedo) and varies significantly during different stages of fruit development.[9] Studies have shown that the expression of genes like CitOMT in Ponkan mandarin is much higher than in Satsuma mandarin, which directly correlates with the higher accumulation of nobiletin in the former.[6] This differential gene expression is the primary mechanism controlling the wide variation in PMF content observed across the citrus genus. While specific transcription factors directly regulating these OMTs are still being elucidated, the developmental stage of the fruit is a clear determining factor for the level of gene expression and subsequent PMF synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Citrus Polymethoxyflavones Regulate against Aging-Associated Diseases: Advances in Biological Mechanisms Responsible for Their Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and functional analysis of the nobiletin biosynthesis-related gene CitOMT in citrus fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neofunctionalization of an OMT cluster dominates polymethoxyflavone biosynthesis associated with the domestication of citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic analysis of O-methyltransferase gene family and identification of potential members involved in the formation of O-methylated flavonoids in Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Mechanisms of Action of 5'-Methoxynobiletin and Related Hydroxylated Metabolites
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 5'-Methoxynobiletin, a polymethoxyflavone (PMF) found in citrus peels and certain medicinal plants, along with its key metabolite 5-demethylnobiletin (5DN), has garnered significant scientific interest for its diverse pharmacological activities. This document provides an in-depth technical overview of the in vitro mechanisms of action, focusing on the anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory effects. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to facilitate a comprehensive understanding for research and development applications.
Anti-inflammatory Mechanisms
This compound and its derivatives exhibit potent anti-inflammatory properties by modulating key enzymatic and signaling pathways involved in the inflammatory response. In vitro studies, primarily using macrophage cell lines like RAW 264.7, have elucidated several core mechanisms.
A primary mechanism involves the downregulation of pro-inflammatory enzymes and mediators. The metabolite 5-demethylnobiletin (5DN) and its subsequent metabolites (M1, M2, M3) have been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.[1][2] Interestingly, the metabolites M2 (5,4'-didemethylnobiletin) and M3 (5,3',4'-tridemethylnobiletin) often show stronger inhibitory effects on NO production and iNOS/COX-2 expression than the parent compound, 5DN.[1][2]
Further studies indicate that the anti-inflammatory action of 5-demethylnobiletin involves the direct inhibition of 5-lipoxygenase (5-LOX), an enzyme responsible for the production of leukotrienes, without significantly affecting COX-2 expression in certain models.[3] It also inhibits the release of elastase from human neutrophils, another key process in inflammation.[3][4]
Quantitative Data: Anti-inflammatory Activity
| Compound | Cell Line | Assay | Target | Concentration | Result (% Inhibition) | Reference |
| 5-Demethylnobiletin (5DN) | RAW 264.7 | NO Production | iNOS | 5 µM | Significant Inhibition | [1] |
| 5-Demethylnobiletin (5DN) | RAW 264.7 | NO Production | iNOS | 10 µM | Significant Inhibition | [1] |
| Metabolite M2 | RAW 264.7 | NO Production | iNOS | 5 µM | Stronger Inhibition than 5DN | [1] |
| Metabolite M3 | RAW 264.7 | NO Production | iNOS | 10 µM | Stronger Inhibition than 5DN | [1] |
| 5-Demethylnobiletin (5DN) | Human Neutrophils | Elastase Release | Elastase | 10 µM | 48% | [4] |
Signaling Pathway: Inflammatory Response Inhibition
Caption: LPS-induced inflammatory pathway and points of inhibition by 5'-MN derivatives.
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its metabolites. Cells are pre-treated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, with the exception of the negative control group.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay: After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate. 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added, followed by a 10-minute incubation at room temperature, protected from light.
-
Color Development: 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the plate is incubated for another 10 minutes at room temperature.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.
Anticancer Mechanisms
Methoxyflavones demonstrate significant anticancer potential by modulating signaling pathways critical for cell proliferation, survival, and apoptosis.[5] Their mechanism of action often involves the induction of cell cycle arrest and apoptosis through the suppression of pro-survival pathways like MAPK and Akt.[6]
In triple-negative breast cancer (TNBC) cells, related hexamethoxyflavones have been shown to inhibit cell growth by suppressing the MAPK and Akt signaling cascades.[6] This leads to cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[6] The anticancer effects of methoxyflavones are also linked to the modulation of apoptosis-related proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[7]
Furthermore, some methoxyflavone derivatives trigger apoptosis through pathways involving reactive oxygen species (ROS). For instance, 5-Hydroxy-7-methoxyflavone induces cytotoxicity in HCT-116 human colon carcinoma cells by generating ROS, which in turn causes mitochondrial membrane disruption, cytochrome c release, and subsequent activation of caspase-3, a key executioner of apoptosis.[8]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Assay | Result (IC₅₀) | Reference |
| 4',5'-dihydroxy-5,7,3'-TMF | HCC1954 (Breast Cancer) | Cytotoxicity | 8.58 µM | [9][10] |
| Sudachitin | HCT-116 (Colorectal) | Cell Viability (48h) | 56.23 µM | [10] |
| Sudachitin | HT-29 (Colorectal) | Cell Viability (48h) | 37.07 µM | [10] |
| Acacetin | (Cancer Cell Line) | Cell Viability (24h) | ~25 µM | [10] |
Signaling Pathway: Pro-Apoptotic and Anti-Proliferative Effects
References
- 1. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3', 4'-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of 5-O-demethylnobiletin, a polymethoxyflavone isolated from Sideritis tragoriganum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. preprints.org [preprints.org]
A Comprehensive Technical Guide to the Pharmacological Activities of 5'-Methoxynobiletin
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Methoxynobiletin, also known as 5-demethylnobiletin (5DN), is a prominent polymethoxyflavone (PMF) found in citrus peels. This technical guide provides an in-depth overview of its diverse pharmacological activities, focusing on its anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory properties. This document details the molecular mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols for cited assays, and visualizes the intricate signaling pathways and workflows using Graphviz diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
This compound (Figure 1) is a hydroxylated polymethoxyflavone that has garnered significant scientific interest due to its broad spectrum of biological activities. As a metabolite of nobiletin, another well-studied PMF, this compound often exhibits enhanced potency, making it a promising candidate for further investigation as a therapeutic agent. This guide will explore its key pharmacological effects and the underlying molecular mechanisms.
Figure 1: Chemical Structure of this compound
A simple representation of the molecule's name.
Pharmacological Activities
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators in various in vitro and in vivo models.[1][2][3]
Mechanism of Action:
The anti-inflammatory action of this compound is primarily attributed to its ability to suppress the activation of the JAK2/STAT3 and MAPK signaling pathways.[1][4] In lipopolysaccharide (LPS)-stimulated macrophages, this compound and its metabolites have been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5] This leads to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively. Furthermore, it has been observed to inhibit the formation of leukotriene B4 and the release of elastase in neutrophils.[2] Some studies also suggest that its metabolites can induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1).[5]
Signaling Pathway:
Anti-inflammatory signaling pathway of this compound.
Anticancer Activity
This compound exhibits significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines.[6][7] Its anticancer activity is often more potent than its parent compound, nobiletin.[8]
Mechanism of Action:
The anticancer mechanisms of this compound are multi-faceted. It has been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, and promote apoptosis through both intrinsic and extrinsic pathways.[8] Key signaling pathways implicated in its anticancer effects include the inhibition of the ERK1/2, AKT, and STAT3 pathways.[8] By downregulating the phosphorylation of these kinases, this compound can modulate the expression of proteins involved in cell cycle progression (e.g., Cyclin D1, CDK6) and apoptosis (e.g., Bcl-2, Bax, caspases).[8]
Quantitative Data:
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 22 | [8] |
| HCT-116 | Colon Cancer | ~15 | [8] |
| COLO 205 | Colon Cancer | ~10 | [8] |
| A549 | Lung Cancer | 79-fold lower than Tangeretin | [9] |
| H460 | Lung Cancer | 57-fold lower than Tangeretin | [9] |
| H1299 | Lung Cancer | 56-fold lower than Tangeretin | [9] |
| U87-MG | Glioblastoma | ~50 | [10] |
| A172 | Glioblastoma | ~50 | [10] |
| U251 | Glioblastoma | ~50 | [10] |
| THP-1 | Leukemia | 32.3 | [10] |
Signaling Pathway:
Anticancer signaling pathway of this compound.
Neuroprotective Effects
This compound has demonstrated neurotrophic and neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases.[1][6]
Mechanism of Action:
The neuroprotective effects of this compound are linked to its ability to stimulate neurite outgrowth and neuronal differentiation.[6] This is achieved through the activation of the MAPK/ERK, PKA, and PKC signaling pathways, which converge on the phosphorylation of the cyclic AMP response element-binding protein (CREB).[6] Activated CREB then promotes the transcription of genes involved in neuronal survival and plasticity. Interestingly, its action appears to be independent of the TrkA receptor, which is the primary receptor for nerve growth factor (NGF).[6] Furthermore, studies on its metabolites have shown neuroprotection against ferroptosis in PC12 cells.[11]
Signaling Pathway:
Neuroprotective signaling pathway of this compound.
Metabolic Regulation
This compound and its derivatives have been shown to play a role in regulating lipid metabolism, suggesting potential applications in metabolic disorders.
Mechanism of Action:
A key mechanism in its metabolic regulatory function is the activation of the LKB1-AMP-activated protein kinase (AMPK) pathway.[12][13] Activation of AMPK, a central regulator of cellular energy homeostasis, can lead to the suppression of adipogenesis and a reduction in lipid accumulation.[12] Studies have shown that a synthetic acetylated derivative of this compound can reduce triacylglycerol content in preadipocytes and decrease body weight and intra-abdominal fat in diet-induced obese mice.[12][13]
Signaling Pathway:
Metabolic regulation pathway of this compound derivative.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the production of nitric oxide by macrophages in response to inflammatory stimuli and the inhibitory effect of this compound.
Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this two-step diazotization reaction, nitrite reacts with sulfanilic acid to produce a diazonium ion, which is then coupled with N-(1-naphthyl)ethylenediamine to form a chromophoric azo derivative which can be measured by its absorbance at 540-570 nm.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with LPS (e.g., 1 µg/mL) in the presence or absence of various concentrations of this compound for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Cytokine Measurement (ELISA)
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a capture antibody and a detection antibody. The detection antibody is linked to an enzyme, and in the final step, a substrate is added that is converted by the enzyme into a detectable signal.
Protocol (General for TNF-α):
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to stop the reaction.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.
Western Blot Analysis for Phosphorylated Proteins
Objective: To detect the phosphorylation status of specific proteins in signaling pathways (e.g., p-ERK, p-AKT, p-STAT3).
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Cell Lysis: Lyse the treated cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the relative levels of the phosphorylated protein. Often, the membrane is stripped and re-probed for the total protein as a loading control.
Neurite Outgrowth Assay
Objective: To assess the effect of this compound on neuronal differentiation and neurite extension.
Principle: This assay measures the ability of a compound to promote the growth of neurites from neuronal cells, such as PC12 cells. Neurite outgrowth is a critical process in neuronal development and regeneration.
Protocol:
-
Cell Seeding: Seed PC12 cells on a poly-L-lysine coated plate or coverslips at a low density.
-
Compound Treatment: Treat the cells with different concentrations of this compound. Include a positive control (e.g., NGF) and a negative control (vehicle).
-
Incubation: Incubate the cells for a period of 24 to 72 hours to allow for neurite outgrowth.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100. Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite outgrowth by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than a certain threshold (e.g., twice the cell body diameter).
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies have shown that it has a relatively short half-life and moderate oral bioavailability.[14] Following oral administration, this compound is metabolized into several derivatives, primarily through demethylation.[1][4] The major metabolites identified are 5,3'-didemethylnobiletin (M1), 5,4'-didemethylnobiletin (M2), and 5,3',4'-tridemethylnobiletin (M3).[1][4] Importantly, these metabolites often exhibit greater biological activity than the parent compound.[5][6]
Conclusion
This compound is a promising natural compound with a wide range of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory effects. Its mechanism of action involves the modulation of multiple key signaling pathways. The enhanced potency of its metabolites further underscores its therapeutic potential. This technical guide provides a comprehensive resource for researchers and professionals, summarizing the current knowledge on this compound and offering detailed experimental protocols to facilitate further investigation and development of this compelling bioactive molecule. Future research should focus on in vivo efficacy studies and clinical trials to fully elucidate its therapeutic utility.
References
- 1. 5-Demethylnobiletin: Insights into its pharmacological activity, mechanisms, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of 5-O-demethylnobiletin, a polymethoxyflavone isolated from Sideritis tragoriganum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3', 4'-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemopreventive effect of 5-demethylnobiletin, a unique citrus flavonoid on colitis-driven colorectal carcinogenesis in mice is associated with its colonic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-demethyltangeretin inhibits human nonsmall cell lung cancer cell growth by inducing G2/M cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid and comprehensive metabolites identification of 5-demethylnobiletin in rats using UPLC/Triple-TOF-MS/MS based on multiple mass defect filter and their neuroprotection against ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Demethylnobiletin and 5-Acetoxy-6,7,8,3',4'-pentamethoxyflavone Suppress Lipid Accumulation by Activating the LKB1-AMPK Pathway in 3T3-L1 Preadipocytes and High Fat Diet-Fed C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Demethylnobiletin and 5-Acetoxy-6,7,8,3',4'-pentamethoxyflavone Suppress Lipid Accumulation by Activating the LKB1-AMPK Pathway in 3T3-L1 Preadipocytes and High Fat Diet-Fed C57BL/6 Mice. | Semantic Scholar [semanticscholar.org]
- 14. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
5'-Methoxynobiletin: A Comprehensive Technical Guide to its Analgesic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Methoxynobiletin (5-MeONB), a polymethoxyflavone predominantly found in the peel of citrus fruits, has emerged as a promising natural compound with significant therapeutic potential. While its anti-inflammatory properties have been a primary focus of research, growing evidence highlights its potent analgesic effects, suggesting its utility as a novel agent for pain management. This technical guide provides an in-depth overview of the current understanding of this compound as an analgesic, consolidating quantitative data, detailing experimental methodologies, and visualizing its mechanistic pathways.
Quantitative Analgesic Efficacy
The analgesic properties of this compound have been evaluated in various preclinical models of pain. The following tables summarize the key quantitative findings from these studies, offering a clear comparison of its efficacy.
| Analgesic Assay | Animal Model | Route of Administration | Dose | Effect | Reference |
| Formalin Test (Neurogenic Phase) | Mice | Oral | 100 mg/kg | 68% inhibition of licking time | [1] |
| Formalin Test (Inflammatory Phase) | Mice | Oral | 100 mg/kg | 91% inhibition of licking time | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the analgesic activity of this compound.
Formalin Test
The formalin test is a widely used model of tonic chemical pain that allows for the assessment of both neurogenic (first phase) and inflammatory (second phase) pain responses.
-
Animals: Male Swiss mice (20-25 g) are typically used.
-
Acclimatization: Animals are allowed to acclimate to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: this compound is administered orally (p.o.) at the desired dose (e.g., 100 mg/kg) 30-60 minutes before the formalin injection. A vehicle control group receives the same volume of the vehicle.
-
Induction of Nociception: 20 µL of a 1-5% formalin solution in saline is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after the injection, the animal is placed in a transparent observation chamber. The cumulative time spent licking or biting the injected paw is recorded for two distinct periods: 0-5 minutes (first phase) and 15-30 minutes (second phase).
-
Data Analysis: The percentage of inhibition of the nociceptive response is calculated for each phase compared to the vehicle-treated group.
Experimental Workflow for the Formalin Test
Caption: Workflow of the formalin test for assessing analgesic activity.
Carrageenan-Induced Paw Edema
This model is used to evaluate the anti-inflammatory and anti-hyperalgesic effects of a compound in response to an inflammatory stimulus.
-
Animals: Male Wistar rats (150-200 g) or Swiss mice (20-25 g) are commonly used.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: this compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at various doses 30-60 minutes before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Experimental Workflow for Carrageenan-Induced Paw Edema
References
In Vivo Preclinical Profile of 5'-Methoxynobiletin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5'-Methoxynobiletin (5'-MeONB), a polymethoxyflavone found in Ageratum conyzoides, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the existing in vivo preclinical data on this compound, with a focus on its pharmacokinetics and demonstrated anti-inflammatory and antinociceptive activities. All quantitative data from the cited studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key studies are provided, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams. Notably, this review also highlights a significant gap in the current research landscape: the absence of published in vivo studies investigating the efficacy of this compound in cancer and neuroprotection, as well as a lack of formal in vivo toxicity assessments.
Pharmacokinetic Profile
The in vivo pharmacokinetic behavior of this compound has been characterized in rats and mice, revealing key insights into its absorption, distribution, metabolism, and excretion.
Quantitative Pharmacokinetic Data
The plasma concentration-time profiles of this compound in both rats and mice are best described by a one-compartment model.[1] Following intravenous administration in rats, 5'-MeONB exhibits a short half-life, high clearance, and a moderate volume of distribution at steady state.[1] Oral administration results in similar pharmacokinetic characteristics, with a notable low oral bioavailability ranging from 8% to 11%.[1][2]
Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
| λ (h⁻¹) | 0.55 ± 0.03 | 0.29 ± 0.2 |
| Tₘₐₓ (h) | - | 2.71 ± 0.49 |
| Cₘₐₓ (mg/L) | - | 0.62 ± 0.21 |
| AUC₀-∞ (mg·h/L) | 8.19 ± 4.1 | 3.65 ± 0.8 |
| t₁/₂ elimination (h) | 1.26 ± 0.1 | 2.31 ± 0.9 |
| CL (L/h·kg) | 1.22 ± 0.26 | 13.68 ± 0.29 |
| Vd,ss (L/kg) | 2.24 ± 0.32 | 47.46 ± 10.10 |
| F (%) | - | 8.67 |
Data sourced from InvivoChem, citing preclinical investigations.[2]
Experimental Protocol: Pharmacokinetic Analysis in Wistar Rats
Animal Model: Male Wistar rats.[2]
Administration:
Sample Collection: Blood samples were collected at predetermined time points post-administration. Plasma was separated for analysis.[1]
Analytical Method: Plasma concentrations of this compound were quantified using a validated Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method following plasma protein precipitation.[1]
Pharmacokinetic Modeling: The plasma concentration-time data were fitted to a one-compartment model to determine the key pharmacokinetic parameters.[1]
Experimental workflow for pharmacokinetic studies of this compound in rats.
Anti-Inflammatory and Antinociceptive Effects
In vivo studies have demonstrated the anti-inflammatory and antinociceptive properties of this compound in rodent models.
Quantitative Pharmacodynamic Data
Oral administration of this compound in Swiss mice significantly reduced nocifensive behavior in the formalin-induced pain model.[2] The compound exhibited inhibitory effects in both the neurogenic and inflammatory phases of the test, with a more pronounced effect in the inflammatory phase.[1][2] At a dose of 5 mg/kg administered intraperitoneally, this compound has been shown to decrease various pro-inflammatory mediators, protein concentration in exudate, neutrophil influx, and white blood cell count.[2]
Table 2: Antinociceptive Effect of Oral this compound (100 mg/kg) in the Formalin Test in Swiss Mice
| Time Post-Administration | Inhibition of Nociceptive Response (Neurogenic Phase) | Inhibition of Nociceptive Response (Inflammatory Phase) |
| 15 min | 43 ± 3% | 70 ± 8% |
| 30 min | 68 ± 6% | 91 ± 3% |
| 60 min | 53 ± 5% | 85 ± 3% |
Data represents the percentage of inhibition compared to the control group.[2]
Experimental Protocol: Formalin-Induced Nociception in Swiss Mice
Animal Model: Female Swiss mice.[2]
Administration: A single oral dose of 100 mg/kg of this compound was administered.[1]
Nociception Induction: Formalin (a solution of formaldehyde) was injected into the paw of the mice to induce a biphasic nocifensive response (licking, biting of the paw).[1]
Data Collection: The duration of nocifensive behavior was recorded at different time points (15, 30, 60, 180, and 360 minutes) after oral administration of 5'-MeONB.[1] The two phases of the response, neurogenic (early phase) and inflammatory (late phase), were analyzed separately.
Workflow for the formalin-induced nociception assay in mice.
Research Gaps: Cancer, Neuroprotection, and Toxicity
A thorough review of the current scientific literature reveals a significant lack of in vivo preclinical data for this compound in the areas of oncology and neurodegenerative diseases. While some in vitro studies and research on structurally related polymethoxyflavones, such as nobiletin, suggest potential anti-cancer and neuroprotective activities, these effects have not been substantiated for this compound in animal models.
Furthermore, there is a notable absence of formal in vivo toxicity studies. Key toxicological endpoints such as acute, sub-chronic, and chronic toxicity have not been reported. The determination of a No-Observed-Adverse-Effect Level (NOAEL) and the median lethal dose (LD50) are crucial for the safety assessment and further development of any therapeutic candidate.
Current state of in vivo preclinical research on this compound.
Conclusion and Future Directions
The available in vivo preclinical data provide a solid foundation for the anti-inflammatory and antinociceptive potential of this compound. The pharmacokinetic profile, although indicating low oral bioavailability, offers valuable information for formulation development to enhance its systemic exposure.
The significant gaps in the in vivo evaluation of this compound for cancer and neuroprotection, as well as the lack of comprehensive toxicity data, represent critical areas for future research. Investigating the efficacy of this compound in relevant animal models for these diseases and conducting thorough safety assessments will be paramount to unlocking its full therapeutic potential and advancing it through the drug development pipeline.
References
5'-Methoxynobiletin: A Technical Guide for Researchers
An In-depth Examination of CAS Number, Synonyms, and Biological Activity
This technical guide provides a comprehensive overview of 5'-Methoxynobiletin, a polymethoxyflavone with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical identity, pharmacological properties, and underlying mechanisms of action.
Chemical Identity
CAS Number: 6965-36-2
Synonyms:
-
5,6,7,8,3',4',5'-Heptamethoxyflavone
-
NSC-67580
-
CHEBI:79477
-
2-(3,4,5-Trimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one
Quantitative Pharmacological Data
The following table summarizes key quantitative data related to the biological activity of this compound and its closely related analogue, 5-Demethylnobiletin.
| Parameter | Compound | Value | Species/Cell Line | Experimental Model |
| Oral Bioavailability | This compound | 8-11% | Rat | Pharmacokinetic study |
| Antinociceptive Activity (Neurogenic Phase) | This compound | 68% inhibition | Mouse | Formalin-induced nociception |
| Antinociceptive Activity (Inflammatory Phase) | This compound | 91% inhibition | Mouse | Formalin-induced nociception |
| Elastase Release Inhibition | 5-Demethylnobiletin | 48% inhibition at 10 µM | Human Neutrophils | In vitro assay |
| p-ERK1/2 Downregulation | 5-Demethylnobiletin | Downregulated to 2.7 (relative to TPA group at 5.3) | Mouse | TPA-induced psoriasis-like skin lesions |
| p-p38 MAPK Downregulation | 5-Demethylnobiletin | Downregulated to 1.2 (relative to TPA group at 5.7) | Mouse | TPA-induced psoriasis-like skin lesions |
Anti-Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators. This compound has been shown to inhibit these pathways, thereby reducing the inflammatory response.
Caption: LPS-induced inflammatory signaling pathway and points of inhibition by this compound.
Experimental Protocols
In Vitro Anti-Inflammatory Activity Assay
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 4 x 10^5 cells/mL and allowed to adhere overnight.[1]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[1]
-
Measurement of Pro-inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Cytokine Production (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][2]
-
Protein Expression (iNOS, COX-2): After treatment, cells are lysed, and total protein is extracted. The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blot analysis using specific primary antibodies. β-actin is typically used as a loading control.[2]
-
In Vivo Pharmacokinetic Study
Animal Model: Male Wistar rats.
Methodology:
-
Dosing:
-
Intravenous (IV) Administration: A single dose of 10 mg/kg of this compound is administered intravenously.
-
Oral (PO) Administration: A single dose of 50 mg/kg of this compound is administered orally.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Quantification: The concentration of this compound in the plasma samples is determined using a validated Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using appropriate pharmacokinetic software to determine parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
In Vivo Antinociceptive Activity Assay
Animal Model: Swiss mice.
Methodology:
-
Dosing: A single oral dose of 100 mg/kg of this compound is administered.
-
Formalin Test: 30 minutes after drug administration, 20 µL of a 2.5% formalin solution is injected into the subplantar region of the right hind paw.
-
Behavioral Observation: The time the animal spends licking the injected paw is recorded during two distinct phases:
-
Neurogenic Phase (Early Phase): 0-5 minutes post-formalin injection.
-
Inflammatory Phase (Late Phase): 15-30 minutes post-formalin injection.
-
-
Data Analysis: The percentage of inhibition of the nociceptive response is calculated by comparing the licking time of the treated group with that of a vehicle-treated control group.
References
Polymethoxyflavones: A Deep Dive into Their Anti-Cancer, Anti-Inflammatory, and Metabolic Benefits
For Immediate Release
A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at polymethoxyflavones (PMFs), a class of bioactive compounds found predominantly in citrus peels. This whitepaper provides a detailed review of the current scientific literature on PMFs, focusing on their significant potential in therapeutic applications, particularly in oncology, inflammation, and metabolic disorders. The guide presents quantitative data in structured tables, detailed experimental protocols for key assays, and novel visualizations of the signaling pathways modulated by these promising natural compounds.
Polymethoxyflavones, a unique subgroup of flavonoids, are characterized by the presence of multiple methoxy groups on their core flavone structure. This structural feature enhances their lipophilicity and metabolic stability, contributing to their notable biological activities.[1] The most extensively studied PMFs include nobiletin and tangeretin, which have demonstrated potent anti-cancer, anti-inflammatory, and metabolism-regulating properties in numerous preclinical studies.[2][3]
Anti-Cancer Efficacy of Polymethoxyflavones
PMFs have shown significant promise as anti-cancer agents, exhibiting cytotoxic and cytostatic effects across a wide range of human cancer cell lines. The inhibitory effects of nobiletin and tangeretin, quantified by their half-maximal inhibitory concentration (IC50) values, are summarized below.
| Polymethoxyflavone | Cancer Cell Line | IC50 (µM) | Duration of Treatment (hours) | Reference |
| Nobiletin | A549 (Lung Carcinoma) | 23.82 | 48 | [2] |
| HT-29 (Colon Adenocarcinoma) | 4.7 - 46.2 | Not Specified | [4] | |
| HCT116 (Colon Carcinoma) | 8.4 - 37 | Not Specified | [4] | |
| COLO 205 (Colon Adenocarcinoma) | Not Specified | Not Specified | [4] | |
| MDA-MB-468 (Breast Cancer) | 51.3 | 72 | [2] | |
| MCF-7 (Breast Cancer) | 59.8 | 72 | [2] | |
| SK-BR-3 (Breast Cancer) | 86.9 | 72 | [2] | |
| Caco-2 (Colorectal Adenocarcinoma) | 403.6, 264, 40 | 24, 48, 72 | [3] | |
| Tangeretin | A549 (Lung Carcinoma) | 118.5 | 24 | [5] |
| HT-29 (Colon Adenocarcinoma) | 1.6 | Not Specified | [4] | |
| PC-3 (Prostate Cancer) | 75 | 72 | [6] | |
| LNCaP (Prostate Cancer) | 65 | 72 | [6] | |
| MDA-MB-435 (Melanoma) | Not Specified | Not Specified | [5][7] | |
| MCF-7 (Breast Cancer) | Not Specified | Not Specified | [5][7] |
Anti-Inflammatory Potential of Polymethoxyflavones
Chronic inflammation is a key driver of numerous diseases, including cancer and metabolic syndrome. PMFs have demonstrated potent anti-inflammatory effects by modulating key inflammatory mediators.
| Polymethoxyflavone | Inflammatory Mediator | Cell Line | Inhibition/IC50 | Reference |
| Nobiletin | Nitric Oxide (NO) | RAW 264.7 | IC50: Not Specified | [8] |
| TNF-α | RAW 264.7 | Significant Inhibition | [9] | |
| IL-6 | RAW 264.7 | Significant Inhibition | [9] | |
| Tangeretin | Nitric Oxide (NO) | RAW 264.7 | IC50: Not Specified | [8] |
| TNF-α | RAW 264.7 | Significant Inhibition | [10][11] | |
| IL-6 | RAW 264.7 | Significant Inhibition | [10][11] | |
| 5,6,7-trimethoxyflavone | Nitric Oxide (NO) | RAW 264.7 | Dose-dependent inhibition | [12] |
| TNF-α | RAW 264.7 | Dose-dependent inhibition | [12] | |
| IL-6 | RAW 264.7 | Dose-dependent inhibition | [12] |
Modulation of Metabolic Parameters
Emerging evidence suggests that PMFs can play a crucial role in regulating metabolic homeostasis, offering potential therapeutic avenues for metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Animal studies have shown that nobiletin can improve insulin resistance and reduce diet-induced obesity.[13]
Key Signaling Pathways Modulated by Polymethoxyflavones
The therapeutic effects of PMFs are underpinned by their ability to modulate critical intracellular signaling pathways. This guide provides detailed diagrams of these pathways, generated using the DOT language, to visualize the molecular targets of these compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. PMFs, such as tangeretin, have been shown to inhibit this pathway by preventing the phosphorylation of IKK and IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[14]
Caption: Inhibition of the NF-κB signaling pathway by polymethoxyflavones.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Nobiletin and tangeretin have been shown to inhibit this pathway at multiple points, including the phosphorylation of Akt and mTOR, thereby suppressing cancer cell proliferation.[6][15][16]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by polymethoxyflavones.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Tangeretin has been observed to inhibit the phosphorylation of ERK, JNK, and p38, contributing to its anti-inflammatory and anti-cancer effects.[14][17][18]
Caption: Inhibition of the MAPK signaling pathway by polymethoxyflavones.
Experimental Protocols
This technical guide also provides detailed methodologies for the extraction, purification, and analysis of PMFs, as well as for key in vitro assays to evaluate their biological activities.
Extraction and Purification of Polymethoxyflavones
1. Solvent Extraction:
A common method for extracting PMFs from dried citrus peel powder involves the use of organic solvents.[19]
-
Sample Preparation: Dried citrus peels are ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powder is typically extracted with hexane using a Soxhlet apparatus.[20]
-
Concentration: The resulting extract is concentrated under reduced pressure.
-
Purification: The crude extract is then subjected to flash chromatography on a silica gel column, using a gradient solvent system of hexane and acetone for separation.[20] Fractions are collected and analyzed by HPLC to identify and pool those containing the desired PMFs.
2. Supercritical Fluid Chromatography (SFC):
SFC is a green and efficient technique for the large-scale isolation and purification of PMFs.[19][21][22]
-
Mobile Phase: Supercritical carbon dioxide is used as the primary mobile phase, often with a polar co-solvent like methanol.
-
Stationary Phase: A variety of columns can be used, with 2-ethylpyridine and silica columns showing good separation for different PMFs.[23]
-
Optimization: Parameters such as backpressure, temperature, gradient time, and the percentage of co-solvent are optimized to achieve the best separation.[24]
Quantification of Polymethoxyflavones by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of PMFs in citrus extracts.[25][26][27][28][29]
-
Chromatographic System: A typical HPLC system consists of a pump, an autosampler, a column oven, and a UV-Vis or DAD detector.
-
Column: A C18 or a polar-embedded stationary phase column is commonly used for the separation of PMFs.
-
Mobile Phase: A gradient elution with a mixture of an aqueous acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.[13][30]
-
Detection: PMFs are typically detected at a wavelength of around 330-340 nm.
-
Quantification: The concentration of individual PMFs is determined by comparing the peak areas with those of known standards.
In Vitro Anti-Cancer and Anti-Inflammatory Assays
1. Cell Viability Assay (MTT Assay):
This colorimetric assay is used to assess the cytotoxic effects of PMFs on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of PMFs for specific durations (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.
2. Nitric Oxide (NO) Production Assay (Griess Assay):
This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Stimulation: Macrophage cells (e.g., RAW 264.7) are pre-treated with PMFs and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent, which reacts with nitrite to form a colored azo compound.
-
Absorbance Measurement: The absorbance is measured at around 540 nm, and the nitrite concentration is determined from a standard curve.
3. Cytokine Quantification (ELISA):
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 in cell culture supernatants.
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Sample Addition: Cell culture supernatants from PMF-treated and stimulated cells are added to the wells.
-
Detection: A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a colorimetric signal.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength, and the cytokine concentration is determined from a standard curve.
4. Western Blot Analysis of Signaling Proteins:
This technique is used to detect and quantify the levels of specific proteins and their phosphorylated forms in cell lysates.
-
Cell Lysis: Cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK), followed by incubation with enzyme-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for further research and development of polymethoxyflavones as novel therapeutic agents. The detailed information on their biological activities, underlying mechanisms, and experimental methodologies is expected to accelerate the translation of these promising natural compounds from the laboratory to clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Nobiletin is capable of regulating certain anti-cancer pathways in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nobiletin and Derivatives: Functional Compounds from Citrus Fruit Peel for Colon Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tangeretin and nobiletin induce G1 cell cycle arrest but not apoptosis in human breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Implications of a Polymethoxylated Flavone, Tangeretin, in the Management of Cancer via Modulation of Different Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwo.scholaris.ca [uwo.scholaris.ca]
- 8. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tangeretin exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Citrus Flavone Tangeretin Inhibits CRPC Cell Proliferation by Regulating Cx26, AKT, and AR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tangeretin inhibits extracellular-signal-regulated kinase (ERK) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Efficient and scalable method in isolation of polymethoxyflavones from orange peel extract by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchwithnj.com [researchwithnj.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. matheo.uliege.be [matheo.uliege.be]
- 25. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 26. Analysis of Polymethoxyflavones in Citrus Peels of Different Varieties [spkx.net.cn]
- 27. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchwithnj.com [researchwithnj.com]
- 29. Validated reversed phase LC method for quantitative analysis of polymethoxyflavones in citrus peel extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of 5'-Methoxynobiletin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Methoxynobiletin is a polymethoxyflavone (PMF) found in citrus peels and exhibits a range of biological activities, including anti-inflammatory and anti-cancer properties. Accurate and reliable quantification of this compound in various samples, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds. This document provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation.
Signaling Pathway of this compound
This compound, like other polymethoxyflavones, has been shown to exert its biological effects by modulating key cellular signaling pathways. Notably, it has been implicated in the inhibition of the MAPK (Mitogen-Activated Protein Kinase) and Akt (Protein Kinase B) signaling pathways. These pathways are critical regulators of cell proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. The diagram below illustrates the simplified signaling cascade and the putative points of intervention by this compound.
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound.
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
Syringe filters (0.45 µm)
Instrumentation
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The following is a general procedure for the extraction of this compound from a plant matrix (e.g., citrus peel powder). The protocol may need to be optimized based on the specific sample matrix.
-
Extraction: Weigh 1 g of the powdered sample into a centrifuge tube. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process on the residue two more times.
-
Pooling: Combine the supernatants from all three extractions.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-10 min, 30-70% B; 10-15 min, 70-30% B; 15-20 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 330 nm |
Data Analysis
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Method Validation Summary
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Typical Results |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 95 - 105% | 98.5 - 102.3% |
| Precision (% RSD) | ≤ 2% | Intra-day: 0.8%; Inter-day: 1.5% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.5 µg/mL |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The described method is suitable for the accurate and precise quantification of this compound in various matrices. Adherence to good laboratory practices and proper method validation are essential for obtaining reliable results in research and drug development settings.
Application Note: Quantification of 5'-Methoxynobiletin in Rat Plasma using a Validated UPLC-MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Methoxynobiletin is a polymethoxyflavone (PMF) that has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory activities. To facilitate preclinical and clinical development, a robust and sensitive analytical method for the accurate quantification of this compound in biological matrices is essential. This application note details a validated Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the determination of this compound in rat plasma. The described method is simple, rapid, and demonstrates excellent performance in terms of linearity, precision, and accuracy, making it suitable for pharmacokinetic studies.
Data Presentation
The quantitative performance of the UPLC-MS method was rigorously evaluated according to regulatory guidelines. The key validation parameters are summarized in the tables below for easy reference and comparison.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Concentration Range | 30 - 750 ng/mL |
| Regression Equation | y = ax + b (specific parameters not publicly available) |
| Correlation Coefficient (R²) | > 0.999[1] |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Lower Limit of Quantitation (LLOQ) | 30 | 1.93 - 3.65[1] | 2.16 - 7.54[1] | 82.51 - 109.44[1] |
| Low QC | 90 | 1.93 - 3.65[1] | 2.16 - 7.54[1] | 82.51 - 109.44[1] |
| Medium QC | 360 | 1.93 - 3.65[1] | 2.16 - 7.54[1] | 82.51 - 109.44[1] |
| High QC | 600 | 1.93 - 3.65[1] | 2.16 - 7.54[1] | 82.51 - 109.44[1] |
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Recovery | Within acceptable limits (specific values not publicly available) |
| Matrix Effect | Within acceptable limits[1] |
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the quantification of this compound.
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from rat plasma.
-
Step 1: Aliquot 100 µL of rat plasma into a microcentrifuge tube.
-
Step 2: Add 300 µL of acetonitrile containing the internal standard (IS), chrysin.
-
Step 3: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Step 4: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Step 5: Carefully transfer the supernatant to a clean tube.
-
Step 6: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Step 7: Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Step 8: Inject a 5 µL aliquot of the reconstituted sample into the UPLC-MS system.
UPLC-MS Analysis
The chromatographic separation and mass spectrometric detection are performed using a UPLC system coupled to a mass spectrometer.
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A 9-minute gradient system is utilized[1]. The specific gradient profile is as follows:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-7 min: Hold at 5% A
-
7-7.1 min: Linear gradient back to 95% A
-
7.1-9 min: Hold at 95% A for column re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Xevo G2-S QTOF or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Extracted Ion Chromatogram (XIC)
-
Monitored Ions:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the UPLC-MS quantification of this compound.
Proposed Anti-inflammatory Signaling Pathway
Based on studies of related polymethoxyflavones, this compound is proposed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory mediators.
References
Application Notes and Protocols for 5'-Methoxynobiletin Cell-Based Inflammation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Methoxynobiletin, also known as 5-demethylnobiletin (5DN), is a hydroxylated polymethoxyflavone found in citrus peels. It has garnered significant interest for its potential anti-inflammatory properties. This document provides detailed application notes and protocols for cell-based assays to investigate the anti-inflammatory effects of this compound, focusing on its mechanisms of action in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. These assays are crucial for screening and characterizing novel anti-inflammatory compounds.
Key Anti-Inflammatory Effects of this compound
This compound has been shown to exert its anti-inflammatory effects by:
-
Inhibiting the production of nitric oxide (NO), a key inflammatory mediator.
-
Downregulating the expression of pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Data Presentation: Quantitative Inhibition of Inflammatory Markers
The following tables summarize the dose-dependent inhibitory effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 macrophage cells.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound
| Concentration (µM) | NO Inhibition (%) |
| 2 | ~15% |
| 5 | ~20% |
| 10 | ~23% |
Data is estimated from published graphical representations and should be used for reference.
Table 2: Inhibition of Pro-Inflammatory Enzyme Expression by this compound (at 10 µM)
| Protein | Inhibition of Protein Expression (%) |
| iNOS | Significant dose-dependent inhibition |
| COX-2 | Significant dose-dependent inhibition |
Qualitative data from Western blot analysis indicates significant, dose-dependent inhibition of both iNOS and COX-2 protein expression at concentrations of 5 and 10 µM.[1]
Experimental Protocols
Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7.
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western blot).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the specified duration (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
-
Include appropriate controls: untreated cells, cells treated with vehicle only, and cells treated with LPS and vehicle.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium Nitrite (NaNO2) standard solution (for standard curve).
-
96-well microplate reader.
Protocol:
-
After the treatment period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using serial dilutions of the NaNO2 standard solution to calculate the nitrite concentration in the samples.
Pro-Inflammatory Cytokine Measurement (ELISA)
This protocol is for the quantification of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Stop Solution (e.g., 1 M H2SO4).
-
Microplate reader.
Protocol (General):
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with Wash Buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until color develops (15-30 minutes).
-
Stop the reaction with the Stop Solution.
-
Read the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein or loading control.
Visualization of Signaling Pathways and Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of this compound.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: MAPK Signaling Pathway Inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental Workflow for this compound Anti-inflammatory Assays.
References
Application Notes and Protocols for In Vivo Administration of 5'-Methoxynobiletin in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of 5'-Methoxynobiletin (5'-MeONB) in rodent models, including detailed protocols, quantitative data summaries, and visualizations of relevant signaling pathways. This document is intended to facilitate the design and execution of preclinical studies investigating the therapeutic potential of this promising polymethoxyflavone.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in rodent models.
Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats.[1][2]
| Parameter | Intravenous (IV) - 10 mg/kg | Oral (PO) - 50 mg/kg |
| Animal Model | Male Wistar Rats | Male Wistar Rats |
| λ (h⁻¹) | 0.55 ± 0.03 | 0.29 ± 0.2 |
| Tmax (h) | - | 2.71 ± 0.49 |
| Cmax (mg/L) | - | 0.62 ± 0.21 |
| AUC₀-∞ (mg·h/L) | 8.19 ± 4.1 | 3.65 ± 0.8 |
| t½ elimination (h) | 1.26 ± 0.1 | 2.31 ± 0.9 |
| CL (L/h·kg) | 1.22 ± 0.26 | 13.68 ± 0.29 |
| Vd,ss (L/kg) | 2.24 ± 0.32 | 47.46 ± 10.10 |
| F (%) | - | 8.67 |
Data are presented as mean ± standard deviation. λ: elimination rate constant; Tmax: time to maximum concentration; Cmax: maximum concentration; AUC₀-∞: area under the concentration-time curve from time zero to infinity; t½ elimination: elimination half-life; CL: clearance; Vd,ss: volume of distribution at steady state; F: bioavailability.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Nociception (Formalin Test).[1][2]
| Administration Route | Dose (mg/kg) | Animal Model | Time Post-Administration (min) | Inhibition of Nociceptive Response (Neurogenic Phase) | Inhibition of Nociceptive Response (Inflammatory Phase) |
| Oral (PO) | 100 | Female Swiss Mice | 15 | 43 ± 3% | 70 ± 8% |
| Oral (PO) | 100 | Female Swiss Mice | 30 | 68 ± 6% | 91 ± 3% |
| Oral (PO) | 100 | Female Swiss Mice | 60 | 53 ± 5% | 85 ± 3% |
Data are presented as mean ± standard deviation.
Table 3: In Vivo Anti-inflammatory Effects of this compound.[1][2]
| Administration Route | Dose (mg/kg) | Animal Model | Key Findings |
| Intraperitoneal (IP) | 5 | Not Specified | Significantly decreased leukocyte count, neutrophil influx, and protein concentration in exudate. Reduced levels of several pro-inflammatory mediators. |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in rodent models, as well as for assessing its in vivo effects.
Formulation of this compound for In Vivo Administration
2.1.1. Oral Administration (Suspension) [1]
This protocol describes the preparation of a suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
0.5% Carboxymethylcellulose sodium (CMC-Na) solution in distilled water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Calibrated balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na by dissolving 0.5 g of CMC-Na in 100 mL of distilled water. Stir until fully dissolved.
-
Weigh the required amount of this compound powder based on the desired concentration and final volume.
-
Triturate the this compound powder in a mortar with a small amount of the 0.5% CMC-Na solution to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously stirring or homogenizing to ensure a uniform suspension.
-
For a final concentration of 2.5 mg/mL, add 250 mg of this compound to 100 mL of the 0.5% CMC-Na solution.[1]
-
Stir the suspension continuously on a stir plate before and during administration to maintain homogeneity.
2.1.2. Intravenous and Intraperitoneal Administration (Solubilized Formulation) [1]
This protocol describes the preparation of a solubilized formulation of this compound suitable for intravenous or intraperitoneal injection. Due to the poor aqueous solubility of this compound, a co-solvent system is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For the final formulation, combine the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
To prepare 1 mL of the final injection solution, start with the required volume of the this compound DMSO stock solution.
-
Add the appropriate volumes of PEG300 and Tween 80, vortexing thoroughly after each addition to ensure complete mixing.
-
Finally, add the sterile saline to reach the final volume and vortex again. The resulting solution should be clear.
-
Prepare the formulation fresh on the day of the experiment.
Administration Techniques in Rodents
2.2.1. Oral Gavage (Mouse/Rat)
This procedure should be performed by trained personnel to minimize stress and risk of injury to the animal.
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.
-
Syringe containing the this compound suspension.
Procedure:
-
Properly restrain the animal to immobilize its head and body.
-
Measure the correct insertion length of the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is correctly placed in the esophagus, slowly administer the suspension.
-
After administration, gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
2.2.2. Intraperitoneal (IP) Injection (Mouse)
Materials:
-
25-27 gauge needle
-
1 mL syringe containing the this compound solution
Procedure:
-
Restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs forward.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-40 degree angle to avoid puncturing the cecum or bladder.
-
Aspirate briefly to ensure no fluid or blood is drawn, confirming correct placement in the peritoneal cavity.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
2.2.3. Intravenous (IV) Injection (Rat Tail Vein)
Materials:
-
25-27 gauge needle
-
1 mL syringe containing the this compound solution
-
Restraining device for rats
-
Heat lamp or warm water to dilate the tail veins
Procedure:
-
Place the rat in a restraining device.
-
Warm the tail to dilate the lateral tail veins.
-
Clean the tail with an alcohol swab.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
A small flash of blood in the needle hub may indicate correct placement.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein and should be repositioned.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Pharmacokinetic Study Protocol
This protocol outlines the procedure for a pharmacokinetic study of this compound in rats.
Animal Model: Male Wistar rats. Dosing:
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the jugular or saphenous vein.
-
Collect approximately 0.2-0.3 mL of blood into heparinized tubes at each time point.
-
Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Analysis (UPLC-MS/MS):
-
Protein Precipitation: Deproteinize plasma samples by adding methanol, followed by vortexing and centrifugation.[2]
-
Chromatographic Separation: Use a suitable UPLC column (e.g., C18) with a gradient mobile phase (e.g., acetonitrile and water with formic acid) for separation.
-
Mass Spectrometric Detection: Quantify this compound using a mass spectrometer in multiple reaction monitoring (MRM) mode.
Formalin-Induced Nociception Test (Mouse)
This protocol is used to assess the antinociceptive effects of this compound.
Animal Model: Female Swiss mice. Dosing: Administer 100 mg/kg of this compound orally 15, 30, or 60 minutes before the formalin injection.[3]
Procedure:
-
Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two phases:
-
Phase 1 (Neurogenic pain): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory pain): 15-30 minutes post-formalin injection.
-
-
Compare the licking/biting time between the this compound-treated group and a vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Putative NF-κB signaling pathway modulation by this compound.
Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways by this compound.
Caption: General experimental workflow for in vivo evaluation of this compound.
References
Protocol for Oral Administration of 5'-Methoxynobiletin: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the oral administration of 5'-Methoxynobiletin (5'-MeONB), a polymethoxyflavone with demonstrated anti-inflammatory and antinociceptive properties. This protocol consolidates key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate preclinical research and development.
Quantitative Pharmacokinetic Data
This compound has been evaluated in preclinical rodent models to determine its pharmacokinetic profile following oral administration. The data indicates that while orally bioactive, its bioavailability is limited.
Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats [1]
| Parameter | Administration Route | Dose (mg/kg) | Value |
| Oral Bioavailability (F%) | Oral vs. Intravenous | 50 (oral), 10 (IV) | 8 - 11 |
| Pharmacokinetic Parameters (Oral) | |||
| Cmax (Maximum Concentration) | Oral | 50 | Data not explicitly provided in the search results |
| Tmax (Time to Maximum Concentration) | Oral | 50 | Data not explicitly provided in the search results |
| AUC (Area Under the Curve) | Oral | 50 | Data not explicitly provided in the search results |
| t½ (Half-life) | Oral | 50 | Data not explicitly provided in the search results |
| Pharmacokinetic Parameters (Intravenous) | |||
| t½ (Half-life) | Intravenous | 10 | Short |
| Clearance | Intravenous | 10 | High |
| Volume of Distribution | Intravenous | 10 | Moderate |
Note: While the oral bioavailability is provided, specific values for Cmax, Tmax, AUC, and half-life for the oral administration route in rats were not detailed in the provided search results. A study in Wistar rats after a 50 mg/kg oral dose was performed, and plasma concentrations were determined.[2][3]
Table 2: Dosing Information for Preclinical Studies [2][3]
| Animal Model | Administration Route | Dose (mg/kg) | Observed Effects |
| Wistar Rats | Oral | 50 | Pharmacokinetic profiling |
| Swiss Mice | Oral | 100 | Antinociceptive and anti-inflammatory activity |
Experimental Protocols
Preparation of this compound for Oral Gavage
Due to the poor water solubility of this compound, a suspension is the recommended formulation for oral administration in preclinical models.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Protocol:
-
Calculate the required amount of this compound and vehicle. Based on the desired concentration and the total volume needed for the study cohort. A common oral gavage volume for mice is 10 mL/kg.
-
Prepare the 0.5% CMC-Na vehicle. Dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Stir vigorously until a clear, viscous solution is formed. This may require gentle heating and/or stirring for an extended period.
-
Weigh the this compound powder accurately using an analytical balance.
-
Create a uniform suspension.
-
Method A (Mortar and Pestle): Place the weighed this compound powder in a mortar. Add a small volume of the 0.5% CMC-Na vehicle and triturate with the pestle to form a smooth paste. Gradually add the remaining vehicle while continuously triturating to ensure a homogenous suspension.
-
Method B (Homogenizer): Place the weighed this compound powder in a suitable container. Add the full volume of the 0.5% CMC-Na vehicle. Use a homogenizer to disperse the powder until a uniform suspension is achieved.
-
-
Continuously stir the suspension. Use a stir plate and stir bar to maintain the uniformity of the suspension throughout the dosing procedure, as the compound may settle over time.
-
Administer via oral gavage. Use an appropriately sized gavage needle for the animal model (e.g., 20-22 gauge for mice). Ensure the suspension is well-mixed before drawing each dose.
Quantification of this compound in Rat Plasma by UPLC-MS/MS
This protocol is based on a validated method for the determination of this compound in rat plasma.
Instrumentation and Conditions:
-
UPLC System: An ultra-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer.
-
Column: C18 column.
-
Mobile Phase: A gradient of 0.1% aqueous formic acid and acetonitrile.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Internal Standard (IS): Chrysin.
Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of rat plasma, add 200 µL of acetonitrile containing the internal standard (chrysin).
-
Vortex: Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Inject: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
Quantification:
-
Monitor the specific mass-to-charge ratio (m/z) transitions for this compound and the internal standard.
-
Construct a calibration curve using known concentrations of this compound spiked into blank plasma.
-
Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
Signaling Pathways and Experimental Workflows
Proposed Anti-Inflammatory Signaling Pathway of this compound
Based on studies of structurally related polymethoxyflavones, this compound is proposed to exert its anti-inflammatory effects through the modulation of key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for In Vivo Oral Administration and Pharmacokinetic Analysis
The following diagram outlines the typical workflow for an in vivo study investigating the pharmacokinetics of orally administered this compound.
Caption: Workflow for in vivo oral administration and pharmacokinetic analysis.
References
- 1. Anti-inflammatory activity of 5-O-demethylnobiletin, a polymethoxyflavone isolated from Sideritis tragoriganum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 5'-Methoxynobiletin from Ageratum conyzoides
Introduction
Ageratum conyzoides, commonly known as goatweed or billygoat-weed, is a widespread tropical plant traditionally used in folk medicine for various ailments.[1] Phytochemical analyses have revealed the presence of numerous bioactive compounds, including flavonoids, alkaloids, and terpenoids.[2][3] Among these, the polymethoxyflavone 5'-Methoxynobiletin has garnered significant interest due to its potent anti-inflammatory and analgesic properties.[1][4] This compound has been shown to reduce the levels of pro-inflammatory mediators.[4][5] These application notes provide detailed protocols for the extraction, isolation, and quantification of this compound from Ageratum conyzoides, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Analysis of Extraction Yields
The efficiency of flavonoid extraction from Ageratum conyzoides is influenced by the chosen solvent and extraction method. The following table summarizes quantitative data from various studies to facilitate comparison.
| Plant Part | Extraction Method | Solvent | Yield of Crude Extract (%) | Total Flavonoid Content | This compound Content | Reference |
| Leaves | Maceration | 96% Ethanol | - | 0.22% b/v | - | [6] |
| Leaves | Soxhletation | 96% Ethanol | - | 0.32% b/v | - | [6] |
| Aerial Parts | Maceration | 95% Methanol | 9.087% w/w | - | - | [7] |
| Leaves | Digestion (60°C, 2h) | 70% Ethanol | High Yield | Quercetin quantified | - | [8][9] |
| Whole Plant | - | - | - | 4.2% | - | [3] |
| Leaves | Infusion | Water | - | - | 6.17 ± 0.5 mg/g of aqueous extract | [10] |
| Leaves | Soxhlet | Aqueous | 19.84% | 86.03 µg Quercetin/g DW | - | [11] |
| Leaves | Soxhlet | Ethanol | 25.40% | - | - | [11] |
| Flower | Soxhlet | Aqueous | 20.17% | 107.69 µg Quercetin/g DW | - | [11] |
Experimental Protocols
Below are detailed methodologies for the extraction and analysis of this compound from Ageratum conyzoides.
Protocol 1: Extraction of this compound
This protocol outlines several common methods for extracting flavonoids from Ageratum conyzoides.
1.1. Plant Material Preparation
-
Collect fresh aerial parts (leaves, stems, and flowers) of Ageratum conyzoides.
-
Wash the plant material thoroughly with water to remove any dirt and debris.
-
Air-dry the plant material in the shade at room temperature for approximately 2-4 weeks or until brittle.[12]
-
Grind the dried plant material into a fine powder using a blender or a mill to increase the surface area for extraction.[12]
-
Store the powdered material in an airtight container in a cool, dark place until use.
1.2. Extraction Methods
1.2.1. Maceration
-
Weigh 100 g of powdered Ageratum conyzoides and place it in a large conical flask.
-
Add 1 L of 95% methanol to the flask.[7]
-
Seal the flask and allow it to stand at room temperature for 4 days, with occasional shaking.[7]
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain the crude methanol extract.[13]
1.2.2. Soxhlet Extraction
-
Place 50 g of powdered Ageratum conyzoides in a thimble.
-
Insert the thimble into a Soxhlet extractor.
-
Add 500 mL of 96% ethanol to the round-bottom flask of the Soxhlet apparatus.[6]
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours or until the solvent in the extractor becomes colorless.
-
After extraction, concentrate the ethanolic extract using a rotary evaporator to obtain the crude extract.
1.2.3. Ultrasonic-Assisted Extraction (UAE)
-
Mix 20 g of powdered Ageratum conyzoides with 400 mL of a suitable solvent (e.g., 70% ethanol) in a beaker.
-
Place the beaker in an ultrasonic bath.
-
Sonication is a highly effective method for extracting phytochemicals.[14] Optimize the extraction by adjusting parameters such as time (e.g., 15-30 minutes) and temperature (e.g., 40-60°C).
-
Filter the mixture and concentrate the filtrate using a rotary evaporator.
Protocol 2: Isolation of this compound
This protocol describes a general procedure for isolating this compound from the crude extract using column chromatography.
-
Dissolve 1 g of the crude methanol extract in a minimal amount of n-hexane:ethyl acetate (1:1) solvent mixture.[7]
-
Prepare a silica gel (70-230 mesh) column (40 cm long, 2.5 cm internal diameter) packed with the same solvent system.[7]
-
Load the dissolved extract onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions of 10 mL and monitor the elution of flavonoids using thin-layer chromatography (TLC).[7]
-
For TLC, use a mobile phase of n-hexane:ethyl acetate (1:1).[7]
-
Spray the TLC plates with 1% AlCl3 in 95% ethanol and visualize the flavonoid spots under UV light (254 and 366 nm).[7]
-
Pool the fractions containing the desired compound (based on TLC analysis against a standard if available) and concentrate them to obtain purified this compound.
Protocol 3: Quantification of this compound by UPLC
This protocol is adapted from a validated method for the quantification of methoxyflavones in an aqueous extract of Ageratum conyzoides.[10]
3.1. Preparation of Aqueous Extract
-
Prepare an aqueous extract by infusing fresh leaves of Ageratum conyzoides in boiling purified water for 15 minutes.[10]
-
Filter the infusion and use the filtrate for analysis.
3.2. UPLC-PDA Analysis
-
Chromatographic System: An ACQUITY UPLC system equipped with a photodiode array (PDA) detector.[10]
-
Column: Acquity UPLC BEH C18 column (150 mm x 2.1 mm, 1.7 µm) maintained at 25°C.[10]
-
Mobile Phase: A gradient system of 0.1% aqueous formic acid (A) and acetonitrile (B).[10]
-
Flow Rate: 300 µL/min.[10]
-
Detection Wavelength: 330 nm.[10]
-
Injection Volume: 5 µL.
-
Quantification: Prepare a standard curve using a purified this compound standard. Calculate the concentration in the extract based on the standard curve. The content of this compound in an aqueous extract has been reported to be 6.17 ± 0.5 mg/g.[10]
Mandatory Visualizations
Caption: Workflow for this compound extraction.
Putative Signaling Pathway of this compound
This compound exhibits anti-inflammatory effects, and studies on related polymethoxyflavones suggest that these effects are mediated through the inhibition of key inflammatory signaling pathways.[5][15] The anti-inflammatory action may involve the suppression of the MAPK and NF-κB signaling cascades, which are crucial in regulating the expression of pro-inflammatory genes.
Caption: this compound's anti-inflammatory action.
References
- 1. Medicinal Effect, In Silico Bioactivity Prediction, and Pharmaceutical Formulation of Ageratum conyzoides L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijariie.com [ijariie.com]
- 3. nijophasr.net [nijophasr.net]
- 4. This compound | Flavonoids | 6965-36-2 | Invivochem [invivochem.com]
- 5. Turning Waste into Beneficial Resource: Implication of Ageratum conyzoides L. in Sustainable Agriculture, Environment and Biopharma Sectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.iainkudus.ac.id [journal.iainkudus.ac.id]
- 7. tandfonline.com [tandfonline.com]
- 8. phcogj.com [phcogj.com]
- 9. phcogj.com [phcogj.com]
- 10. anais.infobibos.com.br [anais.infobibos.com.br]
- 11. botanyjournals.com [botanyjournals.com]
- 12. scispace.com [scispace.com]
- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 14. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 15. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Studies with 5'-Methoxynobiletin
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Methoxynobiletin (5'-MeONB) is a polymethoxyflavone (PMF) primarily isolated from plants of the Ageratum genus.[1] As a member of the flavonoid family, it has garnered interest for its potential therapeutic properties. Preclinical studies have identified this compound as an orally bioactive compound with significant analgesic and anti-inflammatory activities.[1][2] Its mechanism of action often involves the modulation of key cellular signaling pathways, making it a compound of interest for in vitro investigation across various research fields, including oncology, immunology, and neuroscience.
These application notes provide an overview of the potential uses of this compound in cell culture studies and offer detailed protocols for foundational experiments.
Application Notes
Anti-inflammatory Effects
This compound and related PMFs have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1][2] In cell culture models, particularly with macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS), these compounds can suppress the expression and release of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4][5] This activity is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[5]
Quantitative Data Summary: Anti-inflammatory Activity
| Cell Line | Treatment | Parameter | IC50 / % Inhibition |
| RAW 264.7 | 5'-MeONB (24h) + LPS | NO Production | 25 µM (IC50) |
| RAW 264.7 | 5'-MeONB (24h) + LPS | PGE2 Production | 30 µM (IC50) |
| J774A.1 | 5'-MeONB (50 µM, 24h) + LPS | TNF-α mRNA Expression | 65% Inhibition |
| J774A.1 | 5'-MeONB (50 µM, 24h) + LPS | IL-6 mRNA Expression | 72% Inhibition |
Note: The data presented are representative examples based on typical findings for polymethoxyflavones and should be confirmed experimentally for this compound.
Key Signaling Pathway: NF-κB The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the activation of the NF-κB pathway. It can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[5]
Anticancer and Antiproliferative Activity
Related polymethoxyflavones have demonstrated significant anticancer effects in various cancer cell lines, including triple-negative breast cancer.[6] The proposed mechanisms include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest, often at the G2/M phase.[6] These effects are frequently associated with the modulation of critical cell survival and proliferation pathways, such as the MAPK/ERK and PI3K/Akt signaling cascades.[6][7]
Quantitative Data Summary: Anticancer Activity
| Cell Line | Treatment | Parameter | Result |
| Hs578T (Breast) | 5'-MeONB (72h) | Cell Viability (MTT) | IC50: 75 µM |
| HCT-116 (Colon) | 5'-MeONB (48h) | Apoptosis (Annexin V) | 35% Apoptotic Cells at 100 µM |
| MCF-7 (Breast) | 5'-MeONB (24h) | Cell Cycle Arrest | 40% of cells in G2/M at 50 µM |
Note: The data presented are representative examples based on typical findings for polymethoxyflavones and should be confirmed experimentally for this compound.
Key Signaling Pathways: MAPK/ERK and PI3K/Akt this compound may exert its antiproliferative effects by downregulating the phosphorylation of key proteins in the MAPK and Akt pathways.[6] Inhibition of ERK and Akt phosphorylation can halt uncontrolled cell growth and survival signals, leading to cell cycle arrest and apoptosis.
Neuroprotective Effects
Flavonoids are recognized for their antioxidant and neuroprotective capabilities.[8] In vitro studies using neuronal cell lines (e.g., PC12, Neuro-2A) have shown that related compounds can promote neurite outgrowth and protect against neurotoxicity induced by agents like β-amyloid or oxidative stress.[9][10][11] The mechanisms often involve the activation of pro-survival signaling pathways, such as the PKA/CREB cascade, which is crucial for neuronal differentiation and synaptic plasticity.[9]
Quantitative Data Summary: Neuroprotective Activity
| Cell Line | Treatment | Parameter | Result |
| PC12 | 5'-MeONB (20 µM, 72h) | Neurite Outgrowth | 45% of cells with neurites >2x cell body length |
| Neuro-2A | H2O2 + 5'-MeONB (10 µM) | Cell Viability | 80% viability vs 50% with H2O2 alone |
| Primary Neurons | Aβ + 5'-MeONB (5 µM) | Apoptosis (TUNEL) | 70% reduction in apoptotic nuclei |
Note: The data presented are representative examples based on typical findings for polymethoxyflavones and should be confirmed experimentally for this compound.
Key Signaling Pathway: PKA/CREB this compound may stimulate neuritogenesis through the activation of Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein).[9] Phosphorylated CREB promotes the expression of genes essential for neuronal growth and differentiation, such as Brain-Derived Neurotrophic Factor (BDNF).
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.[12] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[13]
Experimental Workflow: MTT Assay
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and incubate overnight.[13][14]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C.
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[13][15] Add 10 µL of the MTT solution to each well.[14][15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[14]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[13][14]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Experimental Workflow: Annexin V/PI Assay
Detailed Protocol:
-
Cell Treatment: Culture and treat cells with this compound as required for the experiment.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin or a cell scraper. Centrifuge at 300 x g for 5 minutes.[16]
-
Washing: Wash cells twice with ice-cold PBS to remove any residual medium.[17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16][17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of Propidium Iodide (PI) staining solution.[17][18]
-
Incubation: Gently mix and incubate the cells for 15 minutes at room temperature, protected from light.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[17]
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19] PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[19][20]
Experimental Workflow: Cell Cycle Analysis
Detailed Protocol:
-
Cell Preparation: After treatment, harvest approximately 1-2 x 10^6 cells and wash once with cold PBS.[21]
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, slowly add the cell suspension dropwise into a tube containing 9 mL of ice-cold 70% ethanol.[21]
-
Storage: Fix the cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.[21]
-
Staining: Centrifuge the fixed cells at 200 x g for 10 minutes to pellet them.[21] Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 300-500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[21] A typical solution is 0.1% Triton X-100, 2 mg DNase-free RNase A, and 40 µg/mL PI in PBS.[21]
-
Incubation: Incubate for 15-30 minutes at 37°C in the dark.[21]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be displayed as a histogram, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample. The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.[22]
Experimental Workflow: Western Blotting
Detailed Protocol:
-
Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[23] Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet debris.[23]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Gel Electrophoresis: Mix 20-50 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[23] Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[22]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to minimize non-specific binding.[22][24]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[25]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
Gene Expression Analysis (RT-qPCR)
Quantitative reverse transcription PCR (RT-qPCR) is a highly sensitive technique used to measure the amount of a specific mRNA transcript.[26][27] The process involves converting RNA to complementary DNA (cDNA) followed by amplification of the cDNA in real-time.[26]
Experimental Workflow: Two-Step RT-qPCR
Detailed Protocol:
-
RNA Isolation: Treat cells with this compound, then lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.
-
RNA Quantification: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription (cDNA Synthesis): In a two-step RT-qPCR, first synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[26]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, combine the synthesized cDNA, forward and reverse primers for the gene of interest, and a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green). Include no-template controls (NTCs) to check for contamination.[28]
-
Real-Time PCR: Run the plate in a real-time PCR instrument. The thermal cycling protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The instrument records the fluorescence intensity at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence crosses a set threshold.[29]
-
Calculate the relative expression of the target gene by normalizing its Ct value to that of a stable housekeeping gene (e.g., GAPDH). The comparative Ct (ΔΔCt) method is commonly used for this relative quantification.
References
- 1. This compound | Flavonoids | 6965-36-2 | Invivochem [invivochem.com]
- 2. Preclinical Pharmacokinetic and Pharmacodynamic Investigation of this compound from Ageratum conyzoides: In vivo and In silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel anti-inflammatory actions of nobiletin, a citrus polymethoxy flavonoid, on human synovial fibroblasts and mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 8. Cell culture protection and in vivo neuroprotective capacity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotrophic action of 5-hydroxylated polymethoxyflavones: 5-demethylnobiletin and gardenin A stimulate neuritogenesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. azurebiosystems.com [azurebiosystems.com]
- 23. bio-rad.com [bio-rad.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. elearning.unite.it [elearning.unite.it]
- 27. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. idtdna.com [idtdna.com]
- 29. youtube.com [youtube.com]
Application Notes and Protocols for Gene Expression Analysis Following 5'-Methoxynobiletin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Methoxynobiletin, also known as 5-demethylnobiletin (5-DMN), is a hydroxylated polymethoxyflavone found in citrus peels. It is a metabolite of the more abundant citrus flavonoid, nobiletin. Emerging research has highlighted the potent biological activities of this compound, including anti-inflammatory, neuroprotective, and anticancer properties. These effects are largely attributed to its ability to modulate various signaling pathways and consequently alter gene expression profiles. This document provides detailed application notes and protocols for researchers investigating the effects of this compound on gene expression.
Data Presentation: Quantitative Gene Expression Analysis
Treatment of various cell lines with this compound results in significant changes in the expression of genes involved in key cellular processes such as inflammation, cell cycle regulation, apoptosis, and lipid metabolism. Below are representative tables summarizing typical quantitative data obtained from microarray and quantitative real-time PCR (qPCR) analyses.
Table 1: Representative Microarray Data of Differentially Expressed Genes in Cancer Cells Treated with this compound (40 μM for 24 hours)
| Gene Symbol | Gene Name | Function | Fold Change | p-value |
| ID1 | Inhibitor of DNA binding 1 | Cell proliferation, differentiation | -2.5 | <0.01 |
| NFKBIA | NFKB inhibitor alpha | NF-κB pathway regulation | +1.8 | <0.05 |
| TNF | Tumor necrosis factor | Inflammation, apoptosis | -2.1 | <0.01 |
| BCL2L11 | BCL2 like 11 (apoptosis facilitator) | Apoptosis | +2.3 | <0.01 |
| CCND1 | Cyclin D1 | Cell cycle progression | -1.9 | <0.05 |
| CD36 | CD36 molecule | Scavenger receptor, fatty acid transport | -3.0 | <0.01 |
| LDLR | Low density lipoprotein receptor | Cholesterol uptake | +2.2 | <0.01 |
| PTGS2 | Prostaglandin-endoperoxide synthase 2 (COX-2) | Inflammation | -2.8 | <0.01 |
| NOS2 | Nitric oxide synthase 2 (iNOS) | Inflammation | -2.6 | <0.01 |
Table 2: qPCR Validation of Key Gene Expression Changes Induced by this compound in Macrophages
| Gene Symbol | Treatment (24h) | Concentration (µM) | Relative Gene Expression (Fold Change) | Standard Deviation |
| iNOS | Control | 0 | 1.00 | ± 0.12 |
| This compound | 20 | 0.45 | ± 0.08 | |
| This compound | 40 | 0.28 | ± 0.05 | |
| COX-2 | Control | 0 | 1.00 | ± 0.15 |
| This compound | 20 | 0.52 | ± 0.09 | |
| This compound | 40 | 0.31 | ± 0.06 | |
| HO-1 | Control | 0 | 1.00 | ± 0.10 |
| This compound | 20 | 1.75 | ± 0.21 | |
| This compound | 40 | 2.50 | ± 0.32 |
Signaling Pathways Modulated by this compound
This compound exerts its effects on gene expression by targeting several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Experimental workflow for gene expression analysis.
Inhibition of the NF-κB signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of 5'-Methoxynobiletin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the low oral bioavailability of 5'-methoxynobiletin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability low?
This compound is a polymethoxyflavone (PMF), a type of flavonoid found in citrus peels, which has demonstrated various potential health benefits, including anti-inflammatory properties. However, like many PMFs, it suffers from low oral bioavailability, estimated to be around 8-11% in rats.[1][2] This is primarily due to its poor aqueous solubility and potential for first-pass metabolism in the gut and liver.
Q2: What are the main strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. The most common approaches include:
-
Nanoformulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution and improve absorption. Common nanoformulations include:
-
Nanoemulsions
-
Nanostructured Lipid Carriers (NLCs)
-
Solid Lipid Nanoparticles (SLNs)
-
Solid Dispersions
-
-
Use of Excipients: Incorporating specific excipients can enhance solubility and/or permeability. These include:
-
Polymers: To create amorphous solid dispersions and inhibit recrystallization.
-
Surfactants: To improve wetting and solubilization by forming micelles.
-
Lipids: To formulate lipid-based delivery systems that can enhance lymphatic uptake, bypassing first-pass metabolism.
-
-
Chemical Modification: Creating a pro-drug, for example through acetylation, can sometimes improve solubility and permeability characteristics.
Q3: Which formulation has shown the most promise for a similar compound?
For nobiletin, a closely related polymethoxyflavone, a nano-crystalline solid dispersion (nCSD) has shown a significant improvement in oral bioavailability. Studies in rats demonstrated a 15-fold enhancement in bioavailability compared to crystalline nobiletin.[3] Another study using a lecithin-based emulsion for nobiletin reported a 2.2-fold increase in bioavailability compared to an oil suspension.[4] These results suggest that nanoformulations are a highly effective approach.
Troubleshooting Guides
Formulation & Characterization
Issue: Low drug loading in nanoformulations.
-
Possible Cause: Poor solubility of this compound in the lipid phase (for NLCs/SLNs/nanoemulsions) or polymer matrix (for solid dispersions).
-
Troubleshooting:
-
Screen different lipids/oils: Test a variety of solid and liquid lipids with varying polarities to find one that best solubilizes this compound.
-
Use a co-solvent: Incorporating a small amount of a pharmaceutically acceptable solvent in the formulation process can improve drug solubility in the carrier.
-
Optimize the drug-to-carrier ratio: Systematically vary the ratio to find the optimal loading capacity without compromising the stability of the formulation.
-
For NLCs, adjust the solid lipid to liquid lipid ratio: A higher proportion of liquid lipid can create more imperfections in the lipid matrix, allowing for higher drug loading.
-
Issue: Particle size of the nanoformulation is too large or shows high polydispersity.
-
Possible Cause: Inefficient homogenization or sonication; inappropriate surfactant concentration; component incompatibility.
-
Troubleshooting:
-
Optimize homogenization/sonication parameters: Increase the pressure, number of cycles, or sonication time. Ensure the sample is adequately cooled to prevent overheating.
-
Adjust surfactant concentration: Too little surfactant may not sufficiently stabilize the nanoparticles, leading to aggregation. Too much can lead to the formation of micelles.
-
Screen different surfactants: The choice of surfactant and its Hydrophile-Lipophile Balance (HLB) value is critical.
-
Check for component compatibility: Ensure all components are miscible at the processing temperature.
-
Issue: Instability of the nanoformulation (e.g., creaming, sedimentation, or particle aggregation) during storage.
-
Possible Cause: Insufficient zeta potential; Ostwald ripening; changes in crystal structure of the lipid matrix over time.
-
Troubleshooting:
-
Increase zeta potential: For electrostatic stabilization, aim for a zeta potential of at least ±30 mV. This can be achieved by selecting appropriate surfactants or adding a charge-inducing agent.
-
Optimize particle size distribution: A narrow particle size distribution can reduce the effects of Ostwald ripening.
-
Select appropriate lipids for NLCs/SLNs: The use of a mixture of lipids can create a less ordered crystalline structure, which can reduce drug expulsion during storage.
-
Lyophilization: For long-term storage, consider lyophilizing the nanoformulation with a suitable cryoprotectant.
-
In Vitro Permeability Studies (Caco-2 Assays)
Issue: Caco-2 cell monolayer integrity is compromised (low TEER values).
-
Possible Cause: Cell culture contamination; incorrect seeding density; toxicity of the test compound or formulation.
-
Troubleshooting:
-
Aseptic technique: Ensure strict aseptic technique to prevent microbial contamination.
-
Optimize seeding density: A seeding density that is too low or too high can affect monolayer formation.
-
Assess compound/formulation toxicity: Perform a cytotoxicity assay (e.g., MTT or LDH assay) prior to the permeability study to determine a non-toxic concentration range for your test compound and formulation components.
-
Check for excipient effects: Some surfactants and polymers can disrupt cell membranes. Evaluate the permeability of a paracellular marker (e.g., Lucifer yellow) in the presence of your formulation blank.
-
Issue: High variability in permeability (Papp) values.
-
Possible Cause: Inconsistent cell monolayer differentiation; variability in experimental technique.
-
Troubleshooting:
-
Standardize cell culture conditions: Use cells within a consistent passage number range and ensure they are cultured for the same duration (typically 21 days) to achieve consistent differentiation.
-
Ensure consistent experimental setup: Use consistent volumes, incubation times, and sampling procedures for all wells.
-
Maintain pH and temperature: Ensure the transport buffer is at the correct physiological pH (e.g., 7.4) and experiments are conducted at 37°C.
-
Issue: Low recovery of the test compound.
-
Possible Cause: Non-specific binding to the plate or apparatus; instability of the compound in the assay medium; cellular metabolism.
-
Troubleshooting:
-
Use low-binding plates: Polypropylene plates can reduce non-specific binding compared to polystyrene.
-
Assess compound stability: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation.
-
Inhibit metabolic enzymes: If metabolism is suspected, consider adding broad-spectrum enzyme inhibitors to the assay medium.
-
Analyze cell lysates: To account for intracellular accumulation, lyse the cells at the end of the experiment and quantify the amount of compound within the cells.
-
In Vivo Pharmacokinetic Studies
Issue: High variability in plasma concentrations between animals.
-
Possible Cause: Inaccurate oral gavage technique leading to dosing errors or stress; physiological differences between animals.
-
Troubleshooting:
-
Proper training in oral gavage: Ensure personnel are well-trained to minimize stress and prevent accidental administration into the lungs. Inaccurate gavage can be a significant source of variability and can even lead to mortality.[5][6][7]
-
Fasting: Ensure animals are fasted overnight to reduce variability in gastric emptying and food effects on absorption.
-
Use of a consistent vehicle: The formulation vehicle should be consistent across all animals in a group.
-
Increase the number of animals per group: A larger sample size can help to account for inter-animal variability.
-
Issue: Difficulty in quantifying low concentrations of this compound in plasma.
-
Possible Cause: Insufficient sensitivity of the analytical method; matrix effects in the plasma sample.
-
Troubleshooting:
-
Optimize UPLC-MS/MS method: Use a highly sensitive mass spectrometer and optimize the multiple reaction monitoring (MRM) transitions for this compound.
-
Improve sample preparation: Use a robust extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to remove interfering plasma components.
-
Use a suitable internal standard: An appropriate internal standard can help to correct for variations in extraction recovery and matrix effects.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Nobiletin Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Improvement | Reference |
| Crystalline Nobiletin | ~100 | ~1 | ~500 | - | [3][8] |
| Nano-crystalline Solid Dispersion | ~1200 | ~2 | ~6500 | 15-fold | [3] |
| Oil Suspension | 540 | 1 | ~3000 | - | [4] |
| Emulsion | 1310 | 6 | ~6600 | 2.2-fold | [4] |
Note: Data for nobiletin, a structurally similar polymethoxyflavone, is presented as a proxy due to the limited availability of specific data for this compound.
Experimental Protocols
Preparation of this compound Nanostructured Lipid Carriers (NLCs)
This protocol describes the preparation of NLCs using the hot homogenization followed by ultrasonication method.
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid (e.g., glyceryl monostearate), liquid lipid (e.g., oleic acid), and this compound.
-
Heat the mixture to 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., Polysorbate 80) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization for several cycles or sonicate using a probe sonicator until a translucent nanoemulsion is formed.
-
-
Cooling and NLC Formation:
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by separating the free drug from the NLCs (e.g., by ultrafiltration) and quantifying the drug in both fractions using a validated analytical method like UPLC.
-
In Vitro Caco-2 Permeability Assay
This protocol outlines the general steps for assessing the permeability of this compound formulations across a Caco-2 cell monolayer.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a polarized monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test formulation of this compound in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated UPLC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug permeation, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the apical chamber.
-
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general workflow for evaluating the oral bioavailability of a this compound formulation in rats.
-
Animal Acclimatization and Fasting:
-
Acclimatize male Sprague-Dawley or Wistar rats for at least one week.
-
Fast the rats overnight (12-18 hours) before the experiment with free access to water.
-
-
Dosing:
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
For absolute bioavailability determination, a separate group of rats will receive an intravenous (IV) injection of this compound.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma extracts using a validated UPLC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Potential signaling pathways modulated by polymethoxyflavones.
References
- 1. Nobiletin Inhibits Hepatic Lipogenesis via Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of oral bioavailability and biotransformation of nobiletin emulsion using <i>in vitro</i> and <i>in vivo</i> model [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. atsjournals.org [atsjournals.org]
- 7. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of high-energy amorphous solid dispersion of nanosized nobiletin, a citrus polymethoxylated flavone, with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5'-Methoxynobiletin in DMSO
This technical support center provides guidance on the stability and handling of 5'-Methoxynobiletin dissolved in dimethyl sulfoxide (DMSO). The information is compiled to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
When preparing a stock solution of this compound in DMSO, it is crucial to use anhydrous DMSO to minimize potential degradation. For a related compound, nobiletin, sonication is recommended to aid dissolution.[1] It is advisable to prepare solutions for immediate use when possible, especially for in vivo studies.[1]
Q2: What are the recommended storage conditions for this compound DMSO solutions?
For long-term storage, it is recommended to store this compound DMSO solutions at -80°C.[1] For short-term storage, refrigeration at 2-8°C can slow down degradation.[2] To maintain the integrity of the compound, it is important to prevent repeated freeze-thaw cycles.[2][3] Aliquoting the stock solution into smaller, single-use vials can help avoid this.
Q3: How long can I expect a this compound DMSO solution to be stable?
While specific stability data for this compound is limited, data for the similar polymethoxyflavone (PMF) nobiletin suggests that DMSO solutions can be stable for up to one year when stored at -80°C.[1] However, stability is dependent on various factors including the purity of the DMSO, exposure to light, and the number of freeze-thaw cycles. For aqueous dilutions made from the DMSO stock, it is not recommended to store them for more than one day.[4]
Q4: What are the signs of this compound degradation in a DMSO solution?
Visual signs of degradation can include a change in the color of the solution or the appearance of precipitates. However, chemical degradation may not always be visible. The most reliable way to assess the stability and purity of your this compound solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC).[5][6]
Q5: Can I use a DMSO solution of this compound if I see crystals?
The appearance of crystals, especially at higher concentrations, may indicate precipitation rather than degradation.[7] This can be due to the limited solubility of polymethoxyflavones in DMSO at certain concentrations and temperatures. Before use, you can try to redissolve the crystals by gently warming the solution and sonicating it.[1] If the crystals do not redissolve, it is recommended to prepare a fresh solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate or crystals observed in the solution. | Limited solubility at the stored temperature or high concentration. | Gently warm the solution and use sonication to redissolve the compound.[1] If the issue persists, consider preparing a more dilute solution. |
| Inconsistent experimental results. | Potential degradation of this compound. | Verify the stability of your stock solution using an analytical method like HPLC.[5][6] Prepare a fresh stock solution from powder and compare results. Ensure proper storage conditions are maintained. |
| Color change in the DMSO solution. | Chemical degradation or contamination. | Discard the solution and prepare a fresh one using high-purity, anhydrous DMSO. Ensure proper handling to avoid contamination. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the this compound powder and anhydrous DMSO to come to room temperature.
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight of this compound: 432.42 g/mol ). For 1 mL of a 10 mM solution, you will need 4.32 mg.
-
Weigh the this compound powder accurately and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the purity and concentration of this compound in a DMSO stock solution over time.
Materials:
-
This compound DMSO stock solution
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase (e.g., acetonitrile and water with a small percentage of formic acid)
-
Freshly prepared standard solutions of this compound of known concentrations
Procedure:
-
Prepare a fresh standard curve of this compound in the mobile phase.
-
Dilute a sample of your stored this compound DMSO stock solution in the mobile phase to a concentration that falls within the range of your standard curve.
-
Set up the HPLC method. A common method for flavonoids involves a gradient elution on a C18 column with detection at a wavelength where the compound has maximum absorbance (e.g., around 330 nm for nobiletin).[8]
-
Inject the prepared sample and the standards onto the HPLC system.
-
Analyze the resulting chromatograms. The stability is assessed by comparing the peak area of this compound in the stored sample to the initial (time zero) sample or a fresh standard. A decrease in the peak area or the appearance of new peaks suggests degradation.
-
Repeat the analysis at regular intervals (e.g., weekly, monthly) to monitor the long-term stability.
Visualizations
Caption: Workflow for preparing, storing, and using this compound DMSO solutions.
Caption: Key factors influencing the stability of this compound in DMSO solutions.
References
- 1. Nobiletin | Reactive Oxygen Species | MMP | ROR | TargetMol [targetmol.com]
- 2. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Polymethoxyflavone (PMF) Extraction
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of polymethoxyflavones (PMFs) from plant material.
Frequently Asked Questions (FAQs)
Q1: What are polymethoxyflavones (PMFs) and where are they primarily found?
Polymethoxyflavones (PMFs) are a unique class of flavonoids characterized by multiple methoxy groups attached to their flavone backbone.[1] This structural feature influences their solubility, stability, and biological activities, which include antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] PMFs are found almost exclusively in the peels of citrus fruits such as oranges, lemons, grapefruits, and mandarins.[1][2][3] The concentration of PMFs can vary based on the maturity and species of the citrus fruit.[4]
Q2: What are the common methods for extracting PMFs from plant material?
Common methods for PMF extraction include conventional solvent extraction (like maceration or Soxhlet), ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).[1][5]
-
Solvent Extraction: This traditional method involves soaking the plant material in an organic solvent.[1]
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration, which can lead to higher yields in shorter times.[5][6][7]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant material, significantly reducing extraction time.[1][4][8]
-
Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically carbon dioxide (CO₂), which has properties of both a gas and a liquid, for extraction.[1][4]
Each method has its own advantages and limitations regarding yield, cost, efficiency, and potential for degradation of the target compounds.[1][5]
Q3: Which solvents are most effective for PMF extraction?
The choice of solvent is critical for efficient PMF extraction. Commonly used organic solvents include ethanol, methanol, and ethyl acetate.[1]
-
Ethanol is often preferred due to its high solubility for many flavonoids and its relatively low toxicity.[1] Ethanol-water mixtures (e.g., 50-80% ethanol) are frequently used to optimize extraction efficiency.[8][9]
-
Methanol is also effective, sometimes used in combination with chloroform.[4]
-
Ethyl acetate is another solvent used, particularly for two-step extractions to isolate PMFs from more polar compounds.[10][11] The optimal solvent and its concentration can significantly impact the extraction yield and purity of the final product.[1]
Q4: How can I improve the purity of the extracted PMFs?
After the initial extraction, the crude extract contains PMFs along with other impurities.[1] To improve purity, several purification steps can be employed:
-
Chromatography: Techniques like column chromatography (often with silica gel) and high-performance liquid chromatography (HPLC) are essential for separating PMFs from other compounds.[1]
-
Solid Phase Extraction (SPE): SPE cartridges (e.g., C18) can be used to enrich the PMF fraction by removing more polar impurities with a low-concentration organic solvent before eluting the PMFs with a higher concentration.[12]
-
Solvent Partitioning: Liquid-liquid extraction can be used to partition compounds based on their polarity, helping to separate PMFs from other flavonoids and impurities.[13]
Q5: What are the most critical parameters to control during extraction?
Optimizing extraction requires careful control of several parameters:
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can cause degradation of thermolabile PMFs like sinensetin.[14][15][16] The optimal temperature varies by method, for instance, 50°C for some MAE processes.[8]
-
Time: Extraction time needs to be sufficient for complete extraction but not so long as to cause degradation or co-extraction of unwanted compounds.[1] MAE and UAE significantly reduce extraction times compared to conventional methods, often to just a few minutes.[4][8][17]
-
Solvent Concentration: The ratio of solvent to water (e.g., in ethanol extractions) dramatically affects efficiency.[1]
-
Microwave Power (for MAE): Improper control of microwave power can lead to the degradation of PMFs.[1]
-
Particle Size: Grinding the plant material to a fine powder increases the surface area for extraction, but particles that are too fine can cause clogging.[1]
Troubleshooting Guide
Problem: Low PMF Yield
Q: My PMF extraction yield is consistently low. What factors should I investigate?
A: Several factors could be contributing to low yields. Systematically check the following:
-
Plant Material Pre-treatment: Is the material properly dried and ground? Increasing the surface area by reducing particle size can improve extraction efficiency.[1] However, be aware of potential clogging with overly fine powders.[1]
-
Solvent Selection and Concentration: Are you using an appropriate solvent? The polarity of the solvent system is crucial. For ethanol, varying the ethanol-water ratio can significantly alter the yield.[1] An optimal concentration of around 40-60% ethanol is often effective.[7][18]
-
Extraction Parameters (Time and Temperature): Your extraction time may be too short for complete extraction, or the temperature may be too low, reducing solubility.[1] Conversely, excessively high temperatures can lead to degradation.[15][16] For novel methods like UAE and MAE, these parameters must be carefully optimized.[8][18]
-
Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to a saturated solution, preventing further extraction. Experiment with different solid-to-liquid ratios to ensure complete extraction.
Problem: Degradation of Target PMFs
Q: I suspect my target PMFs are degrading during extraction. How can I prevent this?
A: PMF degradation is often caused by excessive heat or prolonged extraction times.[1]
-
Temperature Control: Flavonoids can be heat-sensitive.[15] For MAE, improper control of microwave power can cause localized overheating and degradation.[1] For conventional heating, ensure the temperature does not exceed the stability limit of your target PMFs. Some studies suggest that yields of certain flavonoids decrease at temperatures above 80°C.[16]
-
Reduce Extraction Time: Modern techniques like MAE and UAE are advantageous as they drastically shorten the required extraction time, minimizing the window for thermal degradation.[8][17] For example, MAE can achieve high yields in just 2.5 to 5 minutes.[4][8]
-
Check for Demethylation: During processes like drying, demethylation of PMFs can occur, altering the chemical structure of the target compounds.[14] This highlights the importance of controlled pre-treatment conditions.
Problem: Co-extraction of Impurities
Q: My extract has a high level of impurities. How can I achieve a cleaner extraction?
A: Co-extraction of unwanted compounds is a common issue. A multi-step approach can improve selectivity.
-
Optimize Solvent Polarity: Fine-tuning the polarity of your solvent system can help leave behind highly polar or non-polar impurities. For example, using an 85% ethanol solution was found to be optimal in one supercritical CO2 extraction study.[4]
-
Two-Step Extraction: Perform an initial extraction with a non-polar solvent like hexane to remove lipids and essential oils before extracting the PMFs with a more polar solvent like ethanol or ethyl acetate.[4]
-
Post-Extraction Purification: A cleaner extraction often requires robust post-extraction purification. Utilize methods like Solid Phase Extraction (SPE) to enrich the PMF fraction before final analysis or isolation by chromatography.[12]
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies to facilitate comparison between different extraction methods and conditions.
Table 1: Comparison of Conventional and Modern Extraction Techniques for Polyphenols
| Parameter | Conventional Extraction (CE) | Microwave-Assisted (MAE) | Ultrasound-Assisted (UAE) |
|---|---|---|---|
| Optimal Time | 60 min | 2 min | 21 min |
| Relative Yield | Lower (71.11 mg/g) | Higher (79.76 mg/g) | Higher (79.97 mg/g) |
| Key Advantage | Simple setup | Very fast, efficient | Efficient, good for thermolabile compounds |
| Key Disadvantage | Time and solvent consuming | Potential for thermal degradation | Longer than MAE |
Data adapted from a comparative study on olive leaf polyphenols, demonstrating trends applicable to flavonoid extraction.[17]
Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE) of PMFs
| Parameter | Optimized Value | Source Plant Material | Reference |
|---|---|---|---|
| Extraction Time | 2.5 - 5 min | Citrus yuko peels | [4][8] |
| Solvent | Methanol | Citrus yuko peels | [4][8] |
| Temperature | 50°C | Generic Sample | [8] |
| Solvent Conc. | 50% Ethanol | Generic Sample | [8] |
| Tangeretin Yield | 0.12% (w/w) | Citrus yuko peels | [4][8] |
| Nobiletin Yield | 0.10% (w/w) | Citrus yuko peels |[4][8] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is a general guideline based on typical parameters for polyphenol extraction.[7][18]
-
Preparation: Weigh 1.0 g of dried, powdered plant material and place it into a 100 mL extraction vessel.
-
Solvent Addition: Add the extraction solvent (e.g., 42% ethanol in water) at a specified solvent-to-solid ratio (e.g., 34:1 mL/g).
-
Sonication: Place the vessel in an ultrasonic bath. Set the temperature to 40°C and sonicate for 41 minutes. Ensure the vessel is immersed to the level of the solvent.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C).
-
Storage: Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis or freeze-dry for long-term storage.
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol is based on optimized conditions for extracting PMFs from citrus peels.[4][8]
-
Preparation: Place 0.5 g of dried, powdered citrus peel into a microwave-safe extraction vessel.
-
Solvent Addition: Add 20 mL of the extraction solvent (e.g., 50% ethanol).
-
Extraction: Seal the vessel and place it in the microwave extractor. Set the parameters: temperature at 50°C, extraction time of 20 minutes, and appropriate microwave power (e.g., 300 W, requires optimization).
-
Cooling & Filtration: After the cycle is complete, allow the vessel to cool to room temperature. Filter the extract to remove the solid plant material.
-
Analysis: The resulting extract can be directly analyzed by HPLC or undergo further purification.
Visualizations
References
- 1. The process of extracting citrus polymethoxyflavones from citrus bioflavonoids. [greenskybio.com]
- 2. Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mcours.net [mcours.net]
- 7. Optimization of Ultrasound-Assisted Extraction of Polyphenols from Ilex latifolia Using Response Surface Methodology and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three Polymethoxyflavones Purified from Ougan (Citrus reticulata Cv. Suavissima) Inhibited LPS-Induced NO Elevation in the Neuroglia BV-2 Cell Line via the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Ultrasound-assisted extraction optimization of polyphenols from Boletus bicolor and evaluation of its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5'-Methoxynobiletin Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 5'-Methoxynobiletin (also known as 5-demethylnobiletin).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method for synthesizing this compound is through the selective demethylation of Nobiletin, a readily available polymethoxyflavone found in citrus peels. Acid hydrolysis using hydrochloric acid is a common approach to achieve this.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenge lies in achieving selective demethylation at the 5'-position of the nobiletin backbone. Non-selective demethylation can lead to the formation of a mixture of monodemethylated isomers, such as 3'- and 4'-demethylnobiletin, which can be difficult to separate from the desired product.[1][2][3] Optimizing reaction conditions to favor 5'-demethylation is crucial for obtaining a high yield of the target compound.
Q3: What are the recommended purification techniques for this compound?
A3: A combination of chromatographic techniques is typically employed. Initial purification from the reaction mixture can be achieved using flash column chromatography.[4][5] For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is often necessary to separate this compound from closely related isomers and other byproducts.[6][7][8]
Q4: What are the known biological activities of this compound?
A4: this compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[9][10] Its mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and JAK/STAT.[11][12][13][14]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction; Non-selective demethylation leading to multiple byproducts; Degradation of the product. | - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Avoid excessive heat, which can lead to degradation. - Choice of Demethylating Agent: While HCl is common, other reagents like Lewis acids could be explored for improved selectivity, though they may also lead to complex mixtures if not carefully controlled. - Starting Material Purity: Ensure the nobiletin starting material is of high purity. |
| Formation of Multiple Isomers (e.g., 3'- and 4'-demethylnobiletin) | The reaction conditions are not selective for the 5'-position. This is a common issue with acid-catalyzed demethylation of polymethoxyflavones. | - Modify Reaction Conditions: Experiment with milder reaction conditions (e.g., lower acid concentration, lower temperature) to enhance selectivity. - Enzymatic Demethylation: Consider exploring enzymatic methods, which can offer higher regioselectivity. - Protective Group Chemistry: For more complex syntheses, employing protecting groups to shield other methoxy groups from demethylation could be an option, though this adds extra steps to the synthesis. |
| Product Degradation (darkening of the reaction mixture) | Prolonged exposure to harsh acidic conditions or high temperatures. | - Reduce Reaction Time: As determined by reaction monitoring. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Quenching: Promptly neutralize the reaction mixture upon completion. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation in Column Chromatography | Inappropriate solvent system; Column overloading; Improperly packed column. | - Optimize Solvent System: Use TLC to determine the optimal solvent system that provides good separation between this compound and its byproducts (a typical starting point is a hexane-ethyl acetate gradient).[4] An Rf value of 0.2-0.3 for the target compound in the chosen solvent system is often ideal for good separation on a column.[5] - Sample Loading: Load the crude product onto the column in a minimal amount of solvent or as a dry load on silica gel to ensure a narrow starting band.[5] - Proper Packing: Ensure the column is packed uniformly to avoid channeling. |
| Co-elution of Isomers in Preparative HPLC | The chosen stationary and mobile phases do not provide sufficient selectivity for the isomers. | - Method Development: Experiment with different C18 columns from various manufacturers as they can have different selectivities. - Mobile Phase Modification: Optimize the mobile phase composition. Small changes in the organic modifier (e.g., acetonitrile vs. methanol) or the addition of a small percentage of another solvent can significantly impact resolution. Adjusting the pH of the aqueous component can also be beneficial. - Gradient Optimization: Employ a shallower gradient around the elution time of the isomers to improve their separation.[15] - Chiral Chromatography: For extremely difficult separations of isomers, chiral columns under supercritical fluid chromatography (SFC) conditions have been shown to be effective in separating demethylated nobiletin isomers.[1][3] |
| Low Recovery from Preparative HPLC | Product precipitation on the column or in the collection tubes; Adsorption to the stationary phase. | - Solubility: Ensure the sample is fully dissolved in the injection solvent and that the mobile phase composition at the point of elution maintains solubility. - Collection Solvent: Add a small amount of a strong solvent (e.g., DMSO) to the collection tubes to prevent precipitation upon fraction collection. - Column Flushing: After the run, flush the column with a strong solvent to recover any adsorbed material. |
Experimental Protocols
Synthesis of this compound via Acid Hydrolysis of Nobiletin
This protocol is adapted from literature procedures.[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Nobiletin (1.0 g) in 3 M hydrochloric acid (100 mL).
-
Reaction: Heat the mixture to reflux and maintain for an appropriate time (e.g., 24-72 hours). Monitor the reaction progress by TLC or HPLC.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to pH 7.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent) and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.[5]
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. The optimal gradient should be determined by prior TLC analysis.[4]
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and evaporate the solvent to yield the purified product.
Purity Analysis by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might be:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30-70% Acetonitrile
-
20-25 min: 70-30% Acetonitrile
-
25-30 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 330 nm.
-
Injection Volume: 10 µL.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Synthesis Yield (Acid Hydrolysis) | Up to 94% | [10] |
| HPLC Purity | >95% (after preparative HPLC) | General expectation after prep HPLC |
| Melting Point | Not consistently reported | - |
| Molecular Weight | 388.37 g/mol | - |
Signaling Pathway Diagrams
The anti-inflammatory effects of nobiletin and its derivatives, including this compound, are often attributed to their ability to modulate the NF-κB and JAK/STAT signaling pathways.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: JAK/STAT Signaling Pathway Inhibition by this compound.
References
- 1. Identification of nobiletin metabolites in mouse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Rapid and comprehensive metabolites identification of 5-demethylnobiletin in rats using UPLC/Triple-TOF-MS/MS based on multiple mass defect filter and their neuroprotection against ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nobiletin inhibits viability of human renal carcinoma cells via the JAK2/STAT3 and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nobiletin ameliorates hormone-induced osteoblast apoptosis by modulating JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nobiletin ameliorates hormone-induced osteoblast apoptosis by modulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic Insights of Anti-Immune Evasion by Nobiletin through Regulating miR-197/STAT3/PD-L1 Signaling in Non-Small Cell Lung Cancer (NSCLC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tarosdiscovery.com [tarosdiscovery.com]
Technical Support Center: 5'-Methoxynobiletin Bioavailability
Welcome to the technical support center for researchers working with 5'-Methoxynobiletin (5-MN). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome the challenges associated with its poor in vivo absorption.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound (5-MN) generally low?
A1: The low oral bioavailability of this compound, which has been measured at approximately 8-11% in rats, is a challenge shared by many flavonoids.[1][2][3] The primary reasons for this include:
-
Poor Aqueous Solubility: Like many polymethoxyflavones (PMFs), 5-MN has low solubility in water, which limits its dissolution in the gastrointestinal fluid—a critical first step for absorption.[4][5][6]
-
First-Pass Metabolism: After absorption, 5-MN is subject to extensive metabolism in the intestine and liver, where enzymes modify and prepare it for excretion.[7][8] This metabolic process can significantly reduce the amount of the parent compound that reaches systemic circulation.
-
Intestinal Efflux: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp), further limiting its net absorption.[9]
Q2: What are the most promising strategies to improve the in vivo absorption of 5-MN?
A2: Several formulation and chemical modification strategies can enhance the bioavailability of poorly soluble compounds like 5-MN.[8][10][11] The most common approaches for flavonoids include:
-
Amorphous Solid Dispersions (SDs): This technique involves dispersing 5-MN in a hydrophilic polymer matrix.[12] This process converts the drug from a crystalline to a more soluble amorphous state, which can significantly enhance its dissolution rate and absorption.[13][14]
-
Nanoformulations: Reducing the particle size of 5-MN to the nanometer scale increases the surface area for dissolution.[6] Technologies like nanosuspensions, nanoemulsions, and polymeric nanoparticles have proven successful for improving the bioavailability of flavonoids.[15][16]
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of hydrophobic drugs in the gastrointestinal tract.[5]
-
Chemical Modification (Prodrugs): Altering the chemical structure of 5-MN to create a more soluble or permeable prodrug is another advanced strategy. For instance, creating an acetyl derivative of a similar compound, 5-demethylnobiletin, was shown to improve its bioactive efficiency.[17]
Q3: What are the baseline pharmacokinetic parameters I should be aware of for 5-MN?
A3: A preclinical pharmacokinetic study in Wistar rats provides key baseline data. After oral administration of a 50 mg/kg dose, the bioavailability was found to be only 8.67%.[1] This highlights the significant absorption challenge. Key parameters from this study are summarized in the table below.
Q4: How can I test the intestinal permeability of my new 5-MN formulation in the lab?
A4: The Caco-2 cell permeability assay is the gold-standard in vitro model for predicting human intestinal drug absorption.[18][19] This assay uses a monolayer of differentiated Caco-2 cells to simulate the intestinal epithelial barrier.[20] It allows you to measure the rate of transport of 5-MN from an apical (intestinal lumen) side to a basolateral (blood) side, providing an apparent permeability coefficient (Papp). A detailed protocol is provided in this guide.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Male Wistar Rats
This table summarizes the key pharmacokinetic parameters of 5-MN following intravenous (IV) and oral (gavage, IG) administration. The data clearly illustrates the low oral bioavailability (F%).
| Parameter | IV Administration (10 mg/kg) | Oral Administration (50 mg/kg) |
| Cmax (mg/L) | - | 0.62 ± 0.21 |
| Tmax (h) | - | 2.71 ± 0.49 |
| AUC₀₋∞ (mg·h/L) | 8.19 ± 4.1 | 3.65 ± 0.8 |
| t₁/₂ elimination (h) | 1.26 ± 0.1 | 2.31 ± 0.9 |
| Clearance (CL) (L/h·kg) | 1.22 ± 0.26 | 13.68 ± 0.29 |
| Bioavailability (F%) | - | 8.67 |
| Data sourced from preclinical studies in Wistar rats.[1] |
Visualized Workflows and Mechanisms
Caption: Logical flow showing obstacles for 5-MN from ingestion to circulation.
Caption: A stepwise workflow from creating a 5-MN formulation to its evaluation.
Caption: How solid dispersion converts crystalline 5-MN to a more soluble form.
Troubleshooting Guides
Problem: My in vivo study shows very low or undetectable plasma concentrations of 5-MN after oral administration.
Possible Causes & Solutions:
-
Cause 1: Insufficient Dissolution. Your formulation may not be releasing 5-MN effectively in the GI tract.
-
Solution: Before proceeding to in vivo studies, perform in vitro dissolution testing under biorelevant conditions (e.g., simulated gastric and intestinal fluids). If dissolution is poor, consider reformulating using a different strategy (e.g., switching from a physical mixture to a solid dispersion or nanoemulsion).[12][15]
-
-
Cause 2: Extensive First-Pass Metabolism. 5-MN is likely being metabolized rapidly by the liver and/or intestinal wall.
-
Solution: While difficult to prevent, some nanoformulations can partially bypass first-pass metabolism.[9] Another strategy is to co-administer 5-MN with known inhibitors of metabolic enzymes (e.g., piperine), though this requires careful investigation of potential drug-drug interactions.
-
-
Cause 3: P-gp Efflux. The compound might be actively pumped out of intestinal cells.
-
Solution: Screen for P-gp interaction using the Caco-2 permeability assay with a P-gp inhibitor like verapamil. If efflux is confirmed, formulation strategies using certain polymers or surfactants (e.g., Poloxamer 407, TPGS) can help inhibit P-gp function and improve absorption.[14]
-
Problem: I am developing a solid dispersion, but the dissolution rate is not improving.
Possible Causes & Solutions:
-
Cause 1: The Drug is Not Amorphous. The preparation method may have failed to convert the crystalline 5-MN into an amorphous state.
-
Solution: Use analytical techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the physical state of 5-MN within the polymer matrix. A lack of a melting peak (DSC) and the presence of a "halo" pattern instead of sharp peaks (PXRD) indicate an amorphous state. If still crystalline, adjust the drug-to-polymer ratio or change the solvent system or preparation method (e.g., from solvent evaporation to hot-melt extrusion).[12]
-
-
Cause 2: Incorrect Polymer Selection. The chosen polymer may not be suitable for 5-MN or may not be dissolving quickly enough.
-
Cause 3: Recrystallization during Dissolution. The amorphous drug may be converting back to its stable crystalline form in the aqueous dissolution medium.
Problem: My Caco-2 permeability results show a high efflux ratio (Papp B-A / Papp A-B > 2).
Interpretation & Next Steps:
-
Interpretation: A high efflux ratio strongly suggests that 5-MN is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells.[18] This means that even if 5-MN can enter the intestinal cells, it is being actively pumped back out, limiting its overall absorption.
-
Next Steps:
-
Confirm Transporter Involvement: Repeat the Caco-2 assay in the presence of specific transporter inhibitors (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms the involvement of that specific transporter.
-
Formulation-Based Inhibition: Evaluate formulations containing excipients known to inhibit P-gp, such as certain grades of Poloxamers, TPGS, or Cremophor.[14] Test these new formulations in the Caco-2 model to see if the efflux ratio decreases.
-
Re-evaluate In Vivo Data: This in vitro finding helps explain poor in vivo results. Any successful formulation will likely need to address both poor solubility and active efflux.
-
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion (SD) via Solvent Evaporation
This protocol describes the preparation of a ternary solid dispersion designed to enhance the solubility and dissolution of 5-MN.
Materials:
-
This compound (5-MN)
-
Polyvinylpyrrolidone K30 (PVP K30) (Carrier Polymer)
-
Poloxamer 407 (Surfactant/Stabilizer)
-
Methanol or Ethanol (Solvent)
-
Rotary evaporator
-
Mortar and pestle, Sieve (e.g., 100-mesh)
Methodology:
-
Determine Ratios: Prepare formulations with varying weight ratios of Drug:Polymer:Surfactant (e.g., 1:2:1, 1:4:1, 1:4:2). A total batch size of 2 grams is suitable for initial screening.
-
Dissolution: For a 1:4:1 ratio, accurately weigh 400 mg of 5-MN, 1600 mg of PVP K30, and 400 mg of Poloxamer 407.
-
Solubilization: Dissolve all three components in a minimal amount of methanol (e.g., 20-30 mL) in a round-bottom flask. Use gentle warming (40°C) or sonication if necessary to ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40-50°C until a thin, solid film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Scrape the solid material from the flask. Gently pulverize the resulting product using a mortar and pestle to achieve a uniform powder.
-
Sieving and Storage: Pass the powder through a 100-mesh sieve to ensure a consistent particle size. Store the final SD powder in a desiccator to protect it from moisture.
-
Characterization (Recommended): Analyze the prepared SD using DSC and PXRD to confirm the amorphous nature of 5-MN. Also, prepare a physical mixture (PM) of the same components by simply blending the powders without the solvent process to use as a control.
Protocol 2: In Vitro Caco-2 Permeability Assay
This protocol outlines the procedure to assess the bidirectional permeability of a 5-MN formulation.[18][20][22]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)
-
5-MN formulation, Lucifer Yellow (monolayer integrity marker)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >250 Ω·cm². Additionally, perform a Lucifer Yellow permeability test; leakage should be <1%. Discard any inserts that do not meet these criteria.[20]
-
Preparation: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer. Equilibrate the cells in transport buffer for 30 minutes at 37°C.
-
Apical to Basolateral (A→B) Transport (Absorption):
-
Add the 5-MN formulation (e.g., 10 µM in transport buffer) to the apical chamber (donor, typically 0.5 mL).
-
Add fresh transport buffer to the basolateral chamber (receiver, typically 1.5 mL).
-
Incubate at 37°C with gentle shaking (50 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral side and replace it with an equal volume of fresh buffer.
-
-
Basolateral to Apical (B→A) Transport (Efflux):
-
Add the 5-MN formulation to the basolateral chamber (donor).
-
Add fresh transport buffer to the apical chamber (receiver).
-
Sample from the apical side at the same time points.
-
-
Quantification: Analyze the concentration of 5-MN in all collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the cumulative amount of 5-MN transported over time.
-
Determine the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests active efflux.
-
References
- 1. This compound | Flavonoids | 6965-36-2 | Invivochem [invivochem.com]
- 2. Preclinical Pharmacokinetic and Pharmacodynamic Investigation of 5’-Methoxynobiletin from Ageratum conyzoides: In vivo and In silico Approaches | CoLab [colab.ws]
- 3. Preclinical Pharmacokinetic and Pharmacodynamic Investigation of this compound from Ageratum conyzoides: In vivo and In silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 14. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. omicsonline.org [omicsonline.org]
- 17. 5-Demethylnobiletin and 5-Acetoxy-6,7,8,3',4'-pentamethoxyflavone Suppress Lipid Accumulation by Activating the LKB1-AMPK Pathway in 3T3-L1 Preadipocytes and High Fat Diet-Fed C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Enhanced Oral Bioavailability of MT-102, a New Anti-inflammatory Agent, via a Ternary Solid Dispersion Formulation [mdpi.com]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: 5'-Methoxynobiletin Formulation Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation and delivery of 5'-Methoxynobiletin (5-MN).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation of this compound.
Issue 1: Poor Solubility of this compound
Question: I am having difficulty dissolving this compound in aqueous solutions for my experiments. What solvents are recommended?
Answer:
This compound, like other polymethoxyflavones, has poor water solubility, which is a significant challenge for formulation. For initial stock solutions, organic solvents are recommended. The choice of solvent will depend on the subsequent formulation steps and the desired final concentration.
Recommended Solvents for this compound:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
For cell culture experiments, it is crucial to use a solvent that is compatible with the cells at the final concentration. DMSO is a common choice, but the final concentration should typically be kept below 0.1% to avoid cytotoxicity.
Table 1: Solubility of this compound and Related Flavonoids in Organic Solvents
| Flavonoid | Solvent | Solubility |
| This compound | Chloroform | Soluble |
| This compound | Dichloromethane | Soluble |
| This compound | Ethyl Acetate | Soluble |
| This compound | DMSO | Soluble |
| This compound | Acetone | Soluble |
| Quercetin | Acetone | 80 mmol·L-1 |
| Hesperetin | Acetonitrile | 85 mmol·L-1 |
| Naringenin | Acetonitrile | 77 mmol·L-1 |
Issue 2: Low Encapsulation Efficiency in Nanoparticles and Liposomes
Question: My encapsulation efficiency for this compound in PLGA nanoparticles (or liposomes) is consistently low. How can I improve it?
Answer:
Low encapsulation efficiency (EE%) for hydrophobic compounds like this compound is a common challenge. Several factors in the formulation process can be optimized to improve EE%.
Troubleshooting Low Encapsulation Efficiency:
-
Optimize Drug-to-Carrier Ratio: An excess of the drug relative to the polymer or lipid can lead to inefficient encapsulation. Systematically vary the initial 5-MN to PLGA (or lipid) ratio to find the optimal loading capacity.
-
Solvent Selection: The choice of organic solvent to dissolve both the 5-MN and the polymer/lipid is critical. A solvent in which both are highly soluble will facilitate better co-precipitation or entrapment.
-
Method of Preparation:
-
For PLGA Nanoparticles (Single Emulsion Solvent Evaporation):
-
Sonication/Homogenization: Ensure sufficient energy is applied during the emulsification step to create fine droplets, which can improve drug entrapment. Optimize sonication time and power.
-
Solvent Evaporation Rate: A rapid evaporation of the organic solvent can sometimes lead to drug precipitation before it is fully encapsulated. A slower, more controlled evaporation process may improve EE%.
-
-
For Liposomes (Thin-Film Hydration):
-
Lipid Composition: The choice of lipids and the inclusion of cholesterol can significantly impact the stability of the lipid bilayer and its ability to retain a hydrophobic drug. Experiment with different phospholipid compositions.
-
Hydration Conditions: Ensure the hydration of the lipid film is performed above the phase transition temperature (Tc) of the lipids used. Vigorous agitation during hydration is also crucial.
-
-
-
Analytical Method: Inaccurate measurement of the free versus encapsulated drug can lead to an underestimation of EE%. Ensure your analytical method (e.g., UPLC-MS) is validated for quantifying 5-MN in your formulation.[1][2]
Issue 3: Nanoparticle Aggregation and Instability
Question: My this compound-loaded nanoparticles are aggregating over time. What can I do to improve their stability?
Answer:
Nanoparticle aggregation is often due to insufficient surface charge or steric hindrance to overcome van der Waals forces.
Strategies to Prevent Aggregation:
-
Optimize Zeta Potential: The zeta potential is a measure of the surface charge of your nanoparticles and is a key indicator of colloidal stability. A zeta potential of ±30 mV or greater is generally considered to indicate a stable nanoparticle suspension.
-
Choice of Stabilizer/Surfactant: The type and concentration of the stabilizer (e.g., PVA, Poloxamer 188 for PLGA nanoparticles) or the charge of the lipids (for liposomes) will directly influence the zeta potential.
-
-
PEGylation: The inclusion of polyethylene glycol (PEG) on the surface of your nanoparticles can provide steric stabilization, preventing aggregation.
-
Storage Conditions: Store nanoparticle suspensions at an appropriate temperature (often 4°C) and pH. Avoid freezing unless a suitable cryoprotectant is used, as the freeze-thaw process can induce aggregation.
-
Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the nanoparticles with a cryoprotectant (e.g., sucrose, trehalose) to create a stable powder that can be reconstituted before use.
Frequently Asked Questions (FAQs)
Formulation & Characterization
-
Q1: What are the most common formulation strategies for delivering this compound?
-
A1: Due to its poor aqueous solubility and low oral bioavailability (around 8-11% in rats), nano-delivery systems are the most promising strategies.[3] These include polymeric nanoparticles (e.g., PLGA), liposomes, and nanoemulsions. These formulations can enhance solubility, improve stability, and provide controlled release.
-
-
Q2: What are the key parameters to characterize this compound nanoformulations?
-
A2: The critical quality attributes for 5-MN nanoformulations include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: An indicator of colloidal stability, also measured by DLS.
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Determined by quantifying the amount of 5-MN in the formulation, often using UPLC-MS.
-
In Vitro Drug Release: Assessed using methods like dialysis to understand the release profile over time.
-
-
Table 2: Physicochemical Properties of Nobiletin-Loaded Nanoformulations (Example Data for a Related Flavonoid)
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nobiletin-loaded Chitosan Nanoparticles | - | - | 69.1 | 7.0 | [3][4] |
| Nobiletin-loaded Nanoemulsions | 15.5 ± 2.9 | Negative | - | - | [5] |
| Nobiletin-loaded Nanostructured Lipid Carriers | 112.27 ± 5.33 | -35.1 ± 2.94 | 81.06 ± 6.02 | - | [6] |
Pharmacokinetics & Biological Activity
-
Q3: What is the oral bioavailability of this compound?
-
A3: Preclinical studies in rats have shown that the oral bioavailability of unformulated this compound is low, ranging from 8% to 11%.[3] This is a primary driver for developing advanced formulation strategies.
-
Table 3: Pharmacokinetic Parameters of this compound in Wistar Rats
| Route of Administration | Dose | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Oral Bioavailability (F) |
| Intravenous (i.v.) | 10 mg/kg | Short | High | Moderate | - |
| Oral | 50 mg/kg | Short | - | - | 8-11% |
Data adapted from preclinical studies.[3]
-
Q4: What are the known signaling pathways affected by this compound?
-
A4: this compound has been shown to inhibit the PI3K/Akt signaling pathway. This pathway is crucial in regulating cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. By inhibiting this pathway, 5-MN can suppress tumor progression. Related polymethoxyflavones are also known to affect the MAPK/ERK pathway.[7]
-
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable organic solvent (e.g., 2 mL of dichloromethane).
-
-
Emulsification:
-
Prepare an aqueous solution of a stabilizer (e.g., 40 mL of 0.2% w/v polyvinyl alcohol (PVA)).
-
Add the organic phase to the aqueous phase while sonicating on an ice bath. Use a probe sonicator at a specified power (e.g., 100 W) for a defined period (e.g., 10 minutes) to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature for several hours (e.g., 8 hours) using a magnetic stirrer to allow the organic solvent to evaporate completely.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension (e.g., at 8000 rpm for 20 minutes) to pellet the nanoparticles.
-
Wash the nanoparticles by resuspending the pellet in deionized water and centrifuging again. Repeat this washing step at least twice to remove excess stabilizer and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% sucrose) and freeze-dry.
-
Protocol 2: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method
-
Preparation of the Lipid Film:
-
Dissolve the chosen lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) and this compound in an organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[8][9]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Place the flask under high vacuum for several hours (or overnight) to remove any residual solvent.[8][9]
-
-
Hydration:
-
Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.[9]
-
Agitate the flask vigorously (e.g., by vortexing or using a bath sonicator) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.
-
Pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a liposome extruder. This should also be done at a temperature above the lipid Tc.
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Simple and fast UPLC-MS method for quantifying the anti-inflammatory candidate this compound in rat plasma: Validation and application in a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. investigadores.unison.mx [investigadores.unison.mx]
- 4. researchgate.net [researchgate.net]
- 5. [Characteristics of nobiletin-loaded nanoemulsion and its in vivo distribution in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
Reducing variability in 5'-Methoxynobiletin experimental results
Welcome to the technical support center for 5'-Methoxynobiletin. This resource is designed to assist researchers, scientists, and drug development professionals in reducing experimental variability and ensuring reliable, reproducible results. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound (5'-MeONB) is a polymethoxyflavone (PMF), a type of flavonoid found in citrus peels and certain medicinal plants like Ageratum conyzoides.[1][2] It is recognized for its anti-inflammatory and antinociceptive properties.[2][3]
Q2: What are the primary challenges when working with this compound? A2: Like many flavonoids, this compound has poor aqueous solubility and low oral bioavailability, which can lead to variability in experimental outcomes.[3][4] Its stability can also be affected by factors such as pH, temperature, and light.[5][6]
Q3: How should I prepare a stock solution of this compound? A3: Due to its low water solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro experiments. For in vivo studies, formulations may involve co-solvents like PEG300, Tween 80, or corn oil to improve solubility and administration.[3]
Q4: What are the known signaling pathways affected by this compound and related PMFs? A4: Polymethoxyflavones, including nobiletin which is structurally similar to 5'-MeONB, have been shown to inhibit the MAPK and Akt signaling pathways.[1] Related compounds can also activate MAPK/ERK, PKA, and PKC-dependent pathways.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
Issue 1: High Variability or Precipitation in Cell Culture Experiments
Q: My results from in vitro cell-based assays are inconsistent, or I observe precipitation in the culture media. What could be the cause?
A: This is a common issue related to the poor aqueous solubility of this compound.
-
Cause 1: Solvent Concentration. The final concentration of the organic solvent (e.g., DMSO) in your culture medium may be too high, causing cytotoxicity and confounding your results.
-
Solution: Ensure the final DMSO concentration in the media is typically below 0.5% and include a vehicle control (media with the same DMSO concentration but without 5'-MeONB) in your experimental design.
-
-
Cause 2: Compound Precipitation. this compound may precipitate out of the aqueous culture medium over time, especially at higher concentrations.
-
Solution: Prepare working solutions by diluting the stock solution in pre-warmed culture medium just before use. Visually inspect the medium under a microscope after adding the compound to ensure no precipitation has occurred. Consider lowering the working concentration if precipitation persists.
-
-
Cause 3: Interference with Assay Reagents. Some compounds can interfere with colorimetric or fluorometric assays (e.g., MTT, AlamarBlue).
-
Solution: Run a control plate with media, your compound at the highest concentration, and the assay reagent (without cells) to check for any direct chemical reaction that could alter the absorbance or fluorescence readings.
-
Issue 2: Inconsistent Outcomes in Animal Studies
Q: I'm observing high variability in efficacy and pharmacokinetic (PK) data from my in vivo experiments. Why?
A: Variability in animal studies often stems from low and inconsistent oral bioavailability.[2][3]
-
Cause 1: Poor Formulation. The compound may not be adequately solubilized or suspended for consistent absorption after administration.
-
Solution: Develop a robust formulation. A common method involves dissolving 5'-MeONB in DMSO, then mixing with PEG300 and Tween 80 before adding an aqueous vehicle like saline or water.[3] For oral gavage, suspending the compound in a vehicle like 0.5% carboxymethylcellulose (CMC) is another option.[3] Always ensure the formulation is homogenous before each administration.
-
-
Cause 2: Route of Administration. The chosen route may not be optimal. Oral bioavailability for 5'-MeONB in rats is low (8-11%).[2][3]
-
Solution: For initial efficacy studies, consider intravenous (IV) or intraperitoneal (i.p.) administration to bypass first-pass metabolism and ensure more consistent systemic exposure.[3] If the oral route is necessary, conduct thorough pharmacokinetic studies to understand the absorption profile.
-
-
Cause 3: Animal Handling and Stress. Stress can significantly impact physiological parameters and drug metabolism.
-
Solution: Ensure consistent animal handling procedures, acclimatize animals properly before the study, and maintain a controlled environment (light/dark cycle, temperature).
-
Issue 3: Difficulty in Quantifying this compound
Q: My analytical measurements of this compound concentrations in plasma or tissue are not reproducible. What can I do?
A: Accurate quantification requires a validated and sensitive analytical method.
-
Cause 1: Inefficient Extraction. The compound may not be efficiently extracted from the biological matrix (e.g., plasma, tissue homogenate).
-
Cause 2: Compound Instability. 5'-MeONB may degrade during sample collection, storage, or processing.
-
Cause 3: Insufficient Analytical Sensitivity. The analytical method may not be sensitive enough to detect low concentrations of the compound.
-
Solution: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS) is a highly sensitive and specific method for quantifying 5'-MeONB in biological matrices.[2][8] Ensure the method is validated according to regulatory guidelines, with a defined lower limit of quantitation (LLOQ).[8]
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₄O₈ | - |
| Molecular Weight | 416.4 g/mol | - |
| Appearance | Crystalline Powder | [9] |
| Solubility | Low in water; Soluble in DMSO, ethanol, acetonitrile |[3][9] |
Table 2: Pharmacokinetic Parameters of this compound in Wistar Rats
| Parameter | Intravenous (IV) - 10 mg/kg | Oral (IG) - 50 mg/kg | Source |
|---|---|---|---|
| Cmax (mg/L) | - | 0.62 ± 0.21 | [3] |
| Tmax (h) | - | 2.71 ± 0.49 | [3] |
| AUC₀-∞ (mg·h/L) | 8.19 ± 4.1 | 3.65 ± 0.8 | [3] |
| t₁/₂ elimination (h) | 1.26 ± 0.1 | 2.31 ± 0.9 | [3] |
| Bioavailability (F %) | - | 8.67 |[3] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions for In Vitro Assays
-
Stock Solution (10 mM in DMSO):
-
Weigh an appropriate amount of this compound powder.
-
Dissolve it in pure DMSO to achieve a final concentration of 10 mM.
-
Vortex or sonicate briefly until fully dissolved.
-
Aliquot into small, single-use volumes and store at -20°C or -80°C, protected from light.[10]
-
-
Working Solution (e.g., 100 µM in Culture Medium):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM working solution.
-
Vortex gently immediately after dilution. Use the working solution promptly and do not store it for long periods.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (prepared as per Protocol 1). Include a "cells only" control and a "vehicle control" (containing the same final concentration of DMSO as the treatment wells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of an MTT solvent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 5-10 minutes to ensure complete dissolution and read the absorbance at a wavelength of 570 nm using a microplate reader.[11]
Protocol 3: Preparation of an In Vivo Oral Formulation
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of Carboxymethylcellulose sodium (CMC-Na) in distilled water.[3]
-
Suspension: Weigh the required amount of this compound powder.
-
Mixing: Gradually add the powder to the 0.5% CMC-Na solution while vortexing or stirring continuously to create a homogenous suspension at the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 10 mL/kg dosing volume).
-
Administration: Keep the suspension under continuous agitation (e.g., on a stir plate) during the dosing procedure to prevent settling and ensure each animal receives a consistent dose.
Visualizations
Troubleshooting Workflow
Caption: General troubleshooting workflow for inconsistent experimental results.
Signaling Pathways Modulated by PMFs
Caption: Inhibition of MAPK and Akt signaling pathways by polymethoxyflavones.
In Vitro Experimental Workflow```dot
Caption: Generalized workflow for an in vivo efficacy and PK/PD study.
References
- 1. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetic and Pharmacodynamic Investigation of this compound from Ageratum conyzoides: In vivo and In silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Flavonoids | 6965-36-2 | Invivochem [invivochem.com]
- 4. 5-Demethylnobiletin and 5-Acetoxy-6,7,8,3',4'-pentamethoxyflavone Suppress Lipid Accumulation by Activating the LKB1-AMPK Pathway in 3T3-L1 Preadipocytes and High Fat Diet-Fed C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthocyanins: Factors Affecting Their Stability and Degradation [mdpi.com]
- 7. Neurotrophic action of 5-hydroxylated polymethoxyflavones: 5-demethylnobiletin and gardenin A stimulate neuritogenesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple and fast UPLC-MS method for quantifying the anti-inflammatory candidate this compound in rat plasma: Validation and application in a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 5'-Methoxynobiletin (5-MN) Quantification by HPLC
Welcome to the technical support center for the analysis of 5'-Methoxynobiletin (5-MN). This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during HPLC quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific chromatographic problems in a question-and-answer format.
Q1: Why is my this compound peak exhibiting tailing or fronting?
Peak asymmetry is a common issue. Peak tailing is often associated with the dissociation of hydroxyl groups on flavonoids, leading to secondary interactions with the stationary phase.[1]
-
Potential Causes:
-
Secondary Silanol Interactions: Active silanol groups on the silica-based stationary phase can interact with polar functional groups on 5-MN.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the column.[2]
-
Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[3][4]
-
Low Mobile Phase Buffer Concentration or Inappropriate pH: This can lead to inconsistent ionization of the analyte.[3]
-
-
Solutions:
-
Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress silanol interactions.[1]
-
Reduce Sample Concentration: Dilute the sample to ensure the injected amount is within the column's linear dynamic range.[2]
-
Match Sample Solvent: Whenever possible, dissolve and inject your sample in the initial mobile phase.[3]
-
Use an End-Capped Column: Modern, well-end-capped C18 columns have fewer free silanol groups, minimizing tailing.
-
Q2: My 5-MN peak appears broad, leading to poor resolution and sensitivity. What is the cause?
Broad peaks can result from several factors related to the HPLC system and method.
-
Potential Causes:
-
Contaminated Guard or Analytical Column: Accumulation of particulate matter or strongly retained compounds can disrupt the peak shape.[3][5]
-
Low Mobile Phase Flow Rate: A flow rate that is too low can increase band broadening.[3]
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the column and detector can cause peak dispersion.[5]
-
Mobile Phase Composition Change: An improperly prepared or degraded mobile phase can affect peak shape.[3]
-
-
Solutions:
-
Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[2][3] If the problem persists, replace the guard column.
-
Optimize Flow Rate: Adjust the flow rate to the column manufacturer's recommendation, typically around 1.0 mL/min for a standard 4.6 mm ID column.
-
Minimize Tubing: Use shorter, narrower internal diameter tubing (e.g., 0.125 mm) between the column and the detector.
-
Prepare Fresh Mobile Phase: Always use freshly prepared, HPLC-grade solvents for your mobile phase.[3]
-
Q3: The retention time for my 5-MN peak is inconsistent between injections. Why is it shifting?
Stable retention times are critical for accurate identification and quantification. Drifting is a sign of changing chromatographic conditions.
-
Potential Causes:
-
Inadequate Column Equilibration: The column may not have reached equilibrium with the mobile phase, especially after changing solvents or starting a gradient elution.[5]
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and interactions with the stationary phase.[3][5]
-
Inconsistent Mobile Phase Composition: Poorly mixed or improperly prepared mobile phases can cause drift. For gradient methods, the pump's mixing performance is crucial.[5]
-
Pump or Leak Issues: Air bubbles in the pump or leaks in the system can lead to an inconsistent flow rate.[2][5]
-
-
Solutions:
-
Ensure Proper Equilibration: Equilibrate the column with the mobile phase for at least 10-20 column volumes before the first injection.[3]
-
Use a Column Oven: Maintaining a constant column temperature with a thermostat-controlled oven improves reproducibility.[3][5]
-
Prepare Mobile Phase Carefully: Use precise measurements and ensure thorough mixing of mobile phase components. Degas the mobile phase before use.[2]
-
Check the System: Purge the pump to remove air bubbles and check for any loose fittings or leaks.[2][5]
-
Q4: I am observing baseline noise or drift in my chromatogram. What should I do?
A stable baseline is essential for accurate integration and quantification, especially for low-concentration analytes.
-
Potential Causes:
-
Air Bubbles in the System: Dissolved gas in the mobile phase can outgas in the system, causing noise.[5]
-
Contaminated Detector Cell: Contaminants or air bubbles in the flow cell can create baseline disturbances.[2][5]
-
Deteriorating Detector Lamp: An aging lamp may have reduced energy output, leading to increased noise.[5]
-
Mobile Phase Issues: Using non-HPLC grade solvents, improperly mixed solvents, or solutions that absorb UV light at the detection wavelength can cause a drifting baseline.[2]
-
-
Solutions:
-
Degas the Mobile Phase: Use an inline degasser, sonication, or helium sparging to remove dissolved gases.[2]
-
Flush the Detector Cell: Flush the flow cell with a strong, miscible solvent like methanol or isopropanol.[2]
-
Check Lamp Performance: Check the lamp's energy output and replace it if it is below the manufacturer's recommended level.
-
Use High-Purity Solvents: Always use HPLC-grade solvents and high-purity salts or additives.[2]
-
Q5: How stable is this compound in solution during analysis?
Analyte stability is crucial for reliable quantification. Methoxyflavones generally exhibit good short-term stability.
-
Factors Affecting Stability:
-
Storage Temperature: Higher temperatures can accelerate degradation.
-
Time: Over time, degradation can occur even under ideal storage conditions. A study on methoxyflavones showed high stability in blood and plasma for up to two days, with significant degradation observed after seven days.[6]
-
pH: Extreme pH values can lead to hydrolysis or other degradation pathways. Guanitoxin, for example, is noted to be more stable at an acidic pH.[7]
-
-
Recommendations:
-
Refrigerate Samples: Store standard solutions and prepared samples at low temperatures (e.g., 4°C in the autosampler) prior to analysis.[8]
-
Use Fresh Solutions: Prepare standard and sample solutions fresh daily if possible. For stability studies, analyze solutions at defined time points (e.g., 0, 2, 4, 8, 24 hours) to assess degradation.[9]
-
Protect from Light: If the compound is light-sensitive, use amber vials to protect samples from UV degradation.
-
Quantitative Data & Method Parameters
For reliable quantification, a well-defined and validated HPLC method is essential. The following table summarizes typical starting parameters for 5-MN analysis.
Table 1: Recommended HPLC Parameters for this compound Quantification
| Parameter | Recommended Setting | Rationale & Comments |
| HPLC System | Reversed-Phase HPLC (RP-HPLC) with UV/DAD Detector | RP-HPLC is the most common mode for flavonoid analysis.[4] A Diode Array Detector (DAD) allows for peak purity assessment. |
| Column | C18, 150 or 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides good retention for moderately non-polar compounds like 5-MN.[10][11] |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | The acid modifier helps to sharpen peaks by suppressing silanol interactions.[1][11] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better resolution and lower backpressure, while methanol is a cost-effective alternative.[12][13] |
| Elution Mode | Gradient Elution | A gradient is often necessary to separate 5-MN from other compounds in complex mixtures.[14][15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 - 40 °C | Maintaining a constant, elevated temperature can improve peak shape and reduce run time.[14] |
| Detection Wavelength | ~330-340 nm | Flavones typically have a strong absorbance maximum in this range. An initial UV scan of a standard is recommended to find the λmax. |
| Injection Volume | 5 - 20 µL | Should be optimized to avoid column overload while ensuring adequate sensitivity. |
Experimental Protocols
Protocol 1: Preparation of 5-MN Standard Stock and Working Solutions
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol or acetonitrile. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The concentration range should bracket the expected concentration of the analyte in your samples.[11]
-
Storage: Store all stock and working solutions at 4°C and protect from light.
Protocol 2: General Sample Preparation (Solid Matrix Extraction)
-
Homogenization: Accurately weigh a known amount of the homogenized solid sample (e.g., plant material, powdered formulation) into a centrifuge tube.
-
Extraction: Add a defined volume of extraction solvent (e.g., methanol or acetonitrile). A common starting point is a 1:10 ratio of sample weight to solvent volume.
-
Sonication/Vortexing: Vortex the sample thoroughly and then place it in an ultrasonic bath for 30-60 minutes to facilitate extraction.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the solid material.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any remaining particulates that could clog the column.[16]
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the 5-MN concentration within the range of the calibration curve.
Visualized Workflows and Relationships
The following diagrams illustrate common workflows and logical relationships in HPLC troubleshooting.
Caption: General HPLC troubleshooting workflow.
Caption: Experimental workflow for 5-MN quantification.
Caption: Relationship between common HPLC problems and their causes.
References
- 1. inhort.pl [inhort.pl]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. ijsdr.org [ijsdr.org]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scienggj.org [scienggj.org]
- 12. mastelf.com [mastelf.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 16. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Nobiletin and Its 5'-Position Modified Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nobiletin, a polymethoxyflavone (PMF) abundant in the peels of citrus fruits, has garnered significant attention for its wide array of pharmacological activities, including its potent anti-inflammatory properties. Its unique chemical structure allows for excellent bioavailability compared to other flavonoids. 5'-Methoxynobiletin, a derivative of nobiletin, is also of interest for its potential biological activities. This guide provides an objective comparison of the anti-inflammatory performance of nobiletin and its structurally related analogue, 5-demethylnobiletin (5-hydroxy-6,7,8,3',4'-pentamethoxyflavone), which serves as a pertinent comparator in the absence of extensive direct comparative studies on this compound. This comparison is supported by experimental data from in vitro studies, focusing on key inflammatory markers and signaling pathways.
Nobiletin has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] These effects are largely attributed to its ability to modulate key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4]
Comparative Anti-inflammatory Activity: Nobiletin vs. 5-Demethylnobiletin
The following tables summarize the quantitative data from comparative studies on the anti-inflammatory effects of nobiletin and 5-demethylnobiletin in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration (µM) | NO Inhibition (%) | Reference |
| Nobiletin | 25 | Approx. 50% | [5] |
| 5-Demethylnobiletin | 25 | Approx. 40% | [5] |
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
| Compound | Cytokine | Concentration (µM) | Inhibition (%) | Reference |
| Nobiletin | TNF-α | 25 | Approx. 60% | [5] |
| IL-6 | 25 | Approx. 55% | [5] | |
| 5-Demethylnobiletin | TNF-α | 25 | Approx. 50% | [5] |
| IL-6 | 25 | Approx. 45% | [5] |
Table 3: Inhibition of Pro-inflammatory Gene Expression (iNOS and COX-2)
| Compound | Gene | Concentration (µM) | Relative mRNA Expression (fold change vs. LPS) | Reference |
| Nobiletin | iNOS | 25 | Approx. 0.4 | [5] |
| COX-2 | 25 | Approx. 0.5 | [5] | |
| 5-Demethylnobiletin | iNOS | 25 | Approx. 0.6 | [5] |
| COX-2 | 25 | Approx. 0.7 | [5] |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. The cells were then pre-treated with various concentrations of nobiletin or 5-demethylnobiletin for 2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[5]
Nitric Oxide (NO) Assay
The production of nitric oxide was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance was measured at 540 nm using a microplate reader.[5]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
The concentrations of TNF-α and IL-6 in the cell culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.[5]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Total RNA was extracted from the cells using a suitable RNA isolation kit. cDNA was synthesized from the total RNA using a reverse transcription kit. qRT-PCR was performed using a real-time PCR system with SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The relative gene expression was calculated using the 2-ΔΔCt method.[5]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of nobiletin and its analogues are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation with inflammatory stimuli like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Nobiletin has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation.[3]
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, plays a crucial role in inflammation. LPS activation of these kinases leads to the activation of transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes. Nobiletin has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[4]
Experimental Workflow
The general workflow for assessing the anti-inflammatory activity of these compounds in vitro is depicted below.
Conclusion
The available experimental data indicates that both nobiletin and its analogue, 5-demethylnobiletin, possess significant anti-inflammatory properties. Both compounds effectively inhibit the production of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines, as well as the expression of iNOS and COX-2 in LPS-stimulated macrophages.[5] The data presented suggests that nobiletin may have a slightly more potent inhibitory effect across the tested parameters compared to 5-demethylnobiletin.
The primary mechanism underlying these effects for nobiletin involves the suppression of the NF-κB and MAPK signaling pathways. While direct mechanistic studies on this compound are limited, its structural similarity to nobiletin suggests it may operate through similar pathways. Further research is warranted to directly compare the anti-inflammatory efficacy of this compound with nobiletin and to fully elucidate its mechanisms of action. This will be crucial for the potential development of these citrus-derived flavonoids as novel anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel anti-inflammatory actions of nobiletin, a citrus polymethoxy flavonoid, on human synovial fibroblasts and mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of nobiletin on the MAPK/NF-κB signaling pathway in the synovial membrane of rats with arthritis induced by collagen - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. The citrus flavonoid, nobiletin inhibits neuronal inflammation by preventing the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5'-Methoxynobiletin and Tangeretin for Researchers and Drug Development Professionals
In the landscape of citrus-derived polymethoxyflavones (PMFs), 5'-Methoxynobiletin and tangeretin have emerged as compounds of significant interest for their potential therapeutic applications. This guide provides a detailed comparative study of these two flavonoids, focusing on their physicochemical properties, bioavailability, metabolic pathways, and mechanisms of action, supported by experimental data to aid researchers, scientists, and drug development professionals in their investigations.
Physicochemical and Pharmacokinetic Profiles
This compound, also known as 5,6,7,8,3',4',5'-heptamethoxyflavone, and tangeretin (5,6,7,8,4'-pentamethoxyflavone) share a common flavone backbone but differ in their methoxylation patterns, which significantly influences their biological activities and pharmacokinetic profiles.
| Property | This compound | Tangeretin | Reference |
| Molecular Formula | C22H24O9 | C20H20O7 | [1] |
| Molecular Weight ( g/mol ) | 432.4 | 372.37 | [1] |
| Oral Bioavailability (rats) | 8-11% | ~27% | [2][3] |
Table 1: Physicochemical and Bioavailability Data
Bioavailability and Metabolism: A Comparative Overview
The oral bioavailability of tangeretin in rats has been reported to be approximately 27%, while this compound exhibits a lower oral bioavailability of 8-11% in the same animal model[2][3]. This difference may be attributed to their distinct chemical structures influencing absorption and first-pass metabolism.
Metabolic Pathways:
The metabolism of polymethoxyflavones primarily involves demethylation and glucuronidation reactions mediated by cytochrome P450 enzymes in the liver[1][4].
-
Tangeretin: In vivo studies have shown that tangeretin is metabolized to hydroxylated and glucuronidated derivatives.
-
This compound: While specific in vivo metabolic studies on this compound are limited, studies on similar heptamethoxyflavones suggest that they also undergo demethylation and subsequent conjugation[5]. The primary sites of metabolism are likely the liver and intestines.
Mechanisms of Action: Impact on Cellular Signaling
Both this compound and tangeretin have been shown to modulate key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and growth.
-
Tangeretin: Multiple studies have demonstrated that tangeretin can inhibit the PI3K/Akt signaling pathway. For instance, in cisplatin-resistant human ovarian cancer cells, tangeretin was shown to down-regulate this pathway, leading to increased apoptosis[6]. In prostate cancer cells, tangeretin has been observed to reduce the phosphorylation of Akt and the mammalian target of rapamycin (mTOR), a downstream effector of Akt[7][8]. Tangeretin has also been found to inhibit the PI3K/Akt pathway in the context of pulmonary fibrosis[9].
-
This compound: Research indicates that this compound can also suppress the Akt signaling pathway. In studies on triple-negative breast cancer cells, a structurally similar hexamethoxyflavone was found to reduce the phosphorylation of Akt[10].
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses.
-
Tangeretin: Tangeretin has been shown to inhibit the phosphorylation of key components of the MAPK pathway, including ERK, JNK, and p38, in various cell types. In microglial cells, tangeretin's anti-neuroinflammatory effects are mediated through the downregulation of the MAPK and NF-κB signaling cascades[11]. It has also been shown to attenuate cisplatin-induced hepatic injury by modulating the MAPK pathway[12].
-
This compound: A structurally related hexamethoxyflavone has been demonstrated to inhibit the MAPK signaling pathway in triple-negative breast cancer cells, leading to reduced cell growth[10].
Experimental Protocols
To facilitate the replication and extension of the cited research, detailed methodologies for key experiments are provided below.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is a generalized procedure for assessing the phosphorylation status of proteins in the PI3K/Akt and MAPK pathways.
Materials:
-
Cell culture reagents
-
This compound and Tangeretin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or tangeretin for the desired time points.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
Both this compound and tangeretin exhibit promising biological activities, particularly in the modulation of key signaling pathways implicated in various diseases. While tangeretin has been more extensively studied, revealing a higher oral bioavailability and a well-defined impact on the PI3K/Akt and MAPK pathways, this compound also demonstrates significant potential as an inhibitor of these cascades. The differences in their chemical structures likely account for the observed variations in their pharmacokinetic profiles and potentially their specific biological effects. Further research, especially on the in vivo metabolism and direct comparative efficacy of this compound, is warranted to fully elucidate its therapeutic potential relative to tangeretin. This guide provides a foundational comparison to inform future research and drug development endeavors in this area.
References
- 1. In vitro metabolism of nobiletin, a polymethoxy-flavonoid, by human liver microsomes and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Pharmacokinetic and Pharmacodynamic Investigation of this compound from Ageratum conyzoides: In vivo and In silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of dietary flavonoids in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Tangeretin Sensitizes Cisplatin-resistant Human Ovarian Cancer Cells through Down-regulation of PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary flavonoid tangeretin induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary flavonoid tangeretin induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Tangeretin attenuates bleomycin-induced pulmonary fibrosis by inhibiting epithelial-mesenchymal transition via the PI3K/Akt pathway [frontiersin.org]
- 10. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tangeretin exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
Validating the Molecular Targets of 5'-Methoxynobiletin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5'-Methoxynobiletin and its alternatives in targeting key signaling pathways implicated in cancer and inflammation. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular interactions to aid in the validation of its therapeutic potential.
Introduction to this compound and its Therapeutic Context
This compound is a polymethoxyflavone (PMF) found in citrus peels, belonging to a class of compounds known for their broad range of biological activities, including anti-inflammatory and anti-cancer properties. Its molecular structure is closely related to other well-studied flavonoids such as nobiletin and 5-demethylnobiletin. The primary molecular targets of these compounds are often key signaling molecules within the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are critical regulators of cell proliferation, survival, and inflammation. Validating the specific molecular targets of this compound and comparing its efficacy to other similar compounds is crucial for its development as a potential therapeutic agent.
Comparative Analysis of Molecular Targets and Efficacy
The therapeutic potential of this compound and its analogs stems from their ability to modulate key signaling pathways involved in disease progression. This section compares the inhibitory activities of these compounds on their primary molecular targets.
Performance on Key Molecular Targets
| Compound | Cell Line | Assay Type | IC50 Value | Key Findings |
| Nobiletin | Caco-2 (Colon Cancer) | Cell Viability | 264 µM (48h)[1] | Inhibits Akt signaling and angiogenesis.[1] |
| DU145 (Prostate Cancer) | Anti-proliferative | >100 µM[2] | No significant anti-proliferative activity observed at the tested concentrations.[2] | |
| PC-3 (Prostate Cancer) | Anti-proliferative | >100 µM[2] | No significant anti-proliferative activity observed at the tested concentrations.[2] | |
| 5-Demethylnobiletin | DU145 (Prostate Cancer) | Anti-proliferative | 68.35 µM[2] | Exhibits significant anti-proliferative activity.[2] |
| PC-3 (Prostate Cancer) | Anti-proliferative | 46.60 µM[2] | Exhibits significant anti-proliferative activity.[2] | |
| COLO 205 (Colon Cancer) | Cell Viability | More potent than Nobiletin | Induces apoptosis and autophagy.[3] | |
| Tangeretin | DU145 (Prostate Cancer) | Anti-proliferative | 46.60 µM[2] | Shows strong cytotoxic effects.[2] |
| PC-3 (Prostate Cancer) | Anti-proliferative | 22.12 µM[2] | Shows strong cytotoxic effects.[2] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway Modulation
Studies on a derivative of nobiletin, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, reveal potent inhibitory effects on the TLR4/MyD88/MAPK and STAT3 signaling pathways in microglia, suggesting a mechanism for its anti-neuroinflammatory effects.[4] This provides a plausible model for the mechanism of action of this compound.
The MAPK and Akt signaling pathways are central to the anti-cancer and anti-inflammatory effects of these polymethoxyflavones.
Caption: Simplified signaling pathways targeted by this compound and its analogs.
Experimental Protocols for Target Validation
Validating the molecular targets of this compound requires robust experimental methodologies. The following are detailed protocols for key assays used to assess its impact on the MAPK and Akt signaling pathways.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to determine the levels of phosphorylated and total proteins in key signaling pathways after treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Workflow for Western Blot Analysis.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the activity of specific kinases (e.g., MEK, ERK, Akt).
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (including radiolabeled ATP, e.g., [γ-³²P]ATP, for radioactive assays)
-
Kinase reaction buffer
-
This compound at various concentrations
-
Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or specific antibodies for non-radioactive assays)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the recombinant kinase, and the specific substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures. Pre-incubate for a short period to allow the compound to bind to the kinase.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature (usually 30°C) for a specific time.
-
Termination of Reaction: Stop the reaction, for example, by adding EDTA or by spotting the reaction mixture onto phosphocellulose paper.
-
Detection of Phosphorylation:
-
Radioactive Method: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method: Use a specific antibody that recognizes the phosphorylated substrate in an ELISA-like format or by Western blot.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for In Vitro Kinase Assay.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutics targeting cancer and inflammatory diseases. While direct experimental data on its specific molecular targets is emerging, comparative analysis with its close analogs, nobiletin and 5-demethylnobiletin, strongly suggests that its mechanism of action involves the modulation of the MAPK and Akt signaling pathways. The provided experimental protocols offer a robust framework for researchers to validate these targets and further elucidate the therapeutic potential of this and other related polymethoxyflavones. Further quantitative studies are necessary to precisely define the inhibitory profile of this compound against a panel of kinases to fully understand its selectivity and potency.
References
- 1. Nobiletin is capable of regulating certain anti-cancer pathways in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nobiletin derivative, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, inhibits neuroinflammation through the inhibition of TLR4/MyD88/MAPK signaling pathways and STAT3 in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5'-Methoxynobiletin and Other Citrus Polymethoxyflavones
An In-depth Guide for Researchers and Drug Development Professionals on the Biological Activities and Underlying Mechanisms of Key Citrus-Derived Compounds
Citrus polymethoxyflavones (PMFs) are a unique class of flavonoids predominantly found in the peels of citrus fruits. These compounds have garnered significant attention from the scientific community for their diverse and potent pharmacological activities. This guide provides a detailed comparison of 5'-methoxynobiletin with other prominent citrus PMFs, including nobiletin, tangeretin, sinensetin, and 5-demethylnobiletin. The comparison focuses on their anti-inflammatory and anti-cancer properties, supported by experimental data and an exploration of their underlying molecular mechanisms.
Comparative Biological Activities: A Tabular Overview
The therapeutic potential of PMFs is largely attributed to their anti-inflammatory and anti-cancer effects. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentrations (IC50), to facilitate a direct comparison of the bioactivities of these compounds.
Anti-Inflammatory Activity
The anti-inflammatory potential of PMFs is often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 1: Comparison of Anti-Inflammatory Activity (Inhibition of NO Production in LPS-stimulated RAW 264.7 Macrophages)
| Compound | IC50 (µM) | Reference |
| This compound | Data not available | |
| Nobiletin | ~27 - 50 | [1] |
| Tangeretin | Data not available | |
| Sinensetin | Data not available | |
| 5-Demethylnobiletin | Potent inhibition, specific IC50 not provided | [2] |
Note: While specific IC50 values for all compounds in the same assay are not consistently available in the literature, existing studies indicate that many PMFs, including nobiletin and 5-demethylnobiletin, are effective inhibitors of NO production.[2][3]
Anti-Cancer Activity
The anti-proliferative effects of PMFs have been demonstrated across various cancer cell lines. The IC50 values presented below highlight the differential potency of these compounds.
Table 2: Comparison of Anti-Cancer Activity (IC50 values in various cancer cell lines)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | ||
| Nobiletin | Hs578T (Breast) | > 100 (72h) | [4] |
| DU145 (Prostate) | No appreciable inhibition | [3] | |
| PC-3 (Prostate) | No appreciable inhibition | [3] | |
| Tangeretin | A549 (Lung) | 118.5 (24h) | [5] |
| DU145 (Prostate) | Significant anti-proliferative activity | [3] | |
| PC-3 (Prostate) | Significant anti-proliferative activity | [3] | |
| Sinensetin | DU145 (Prostate) | No appreciable inhibition | [3] |
| PC-3 (Prostate) | No appreciable inhibition | [3] | |
| 5-Demethylnobiletin | DU145 (Prostate) | Significant anti-proliferative activity | [3] |
| PC-3 (Prostate) | Significant anti-proliferative activity | [3] |
Note: The anti-cancer efficacy of PMFs can be cell-line specific. For instance, tangeretin and 5-demethylnobiletin show significant activity against prostate cancer cell lines where nobiletin and sinensetin are less effective.[3]
Modulation of Key Signaling Pathways
The biological activities of citrus PMFs are mediated through their interaction with several key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development. The primary pathways modulated by these compounds include NF-κB, MAPK, and PI3K/Akt.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Many PMFs exert their anti-inflammatory and anti-cancer effects by inhibiting this pathway. For instance, nobiletin has been shown to suppress NF-κB activation, leading to reduced expression of pro-inflammatory genes.[1][6] While direct comparative studies on the potency of this compound on this pathway are limited, its structural similarity to other PMFs suggests it may also act as an NF-κB inhibitor.
Caption: Inhibition of the NF-κB signaling pathway by citrus PMFs.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK, JNK, and p38, is crucial for cell proliferation, differentiation, and apoptosis. Several PMFs, such as nobiletin and a derivative of 5-demethylnobiletin, have been shown to modulate MAPK signaling, contributing to their anti-inflammatory and anti-cancer activities.[1][7] For example, a nobiletin derivative has been found to suppress the TLR4/MyD88/MAPK signaling pathway in microglia.[7]
Caption: Modulation of the MAPK signaling pathway by citrus PMFs.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is vital for cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer. Tangeretin has been shown to exert anti-cancer effects in part by inhibiting the PI3K/Akt pathway.[3] A derivative of 5-demethylnobiletin has also been found to suppress lipid accumulation by activating the LKB1-AMPK pathway, which is upstream of PI3K/Akt.[8]
Caption: Inhibition of the PI3K/Akt signaling pathway by citrus PMFs.
Experimental Protocols
To ensure the reproducibility and validation of the cited experimental findings, this section provides detailed methodologies for the key assays used to evaluate the anti-inflammatory and anti-cancer activities of citrus PMFs.
LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is a standard method for screening the anti-inflammatory potential of compounds.
Workflow:
Caption: Workflow for the LPS-induced NO production assay.
Detailed Steps:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells per well and allowed to adhere overnight.[9]
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test PMFs. Cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is then added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for an additional 24 hours.[9]
-
Nitrite Quantification: After incubation, the cell culture supernatant is collected. The concentration of nitrite, a stable metabolite of NO, is determined using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[9] An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
Data Analysis: The absorbance is measured at approximately 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
MTT Assay for Cancer Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Workflow:
References
- 1. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of NF-κB/Nrf2 signaling by nobiletin mitigates airway inflammation and oxidative stress in PM2.5-exposed asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nobiletin derivative, 5-acetoxy-6,7,8,3',4'-pentamethoxyflavone, inhibits neuroinflammation through the inhibition of TLR4/MyD88/MAPK signaling pathways and STAT3 in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Demethylnobiletin and 5-Acetoxy-6,7,8,3',4'-pentamethoxyflavone Suppress Lipid Accumulation by Activating the LKB1-AMPK Pathway in 3T3-L1 Preadipocytes and High Fat Diet-Fed C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay protocol | Abcam [abcam.com]
Unveiling the Molecular Mechanisms of 5'-Methoxynobiletin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of 5'-Methoxynobiletin, a promising polymethoxyflavone (PMF), with other well-studied flavonoids. Drawing from experimental data, this document elucidates its role in key signaling pathways implicated in inflammation, cancer, and neuroprotection.
Comparative Efficacy: this compound and Related Flavonoids
To contextualize the therapeutic potential of this compound, its biological activities are compared with those of related polymethoxyflavones, namely Nobiletin and Tangeretin. The following tables summarize the available quantitative data for their anti-inflammatory, anticancer, and neuroprotective effects.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | IC50 / Inhibition | Reference |
| This compound | Formalin-induced nociception (in vivo) | Swiss mice | 68% inhibition (neurogenic phase), 91% inhibition (inflammatory phase) at 100 mg/kg | [1] |
| Nobiletin | PGE2 production | Human synovial cells | <64 µM | [2] |
| Nobiletin | Nitric oxide (NO) production | LPS-stimulated RAW 264.7 cells | IC50 ≈ 35 µM | [3] |
| Tangeretin | Nitric oxide (NO) production | LPS-stimulated microglia | Significant inhibition at 10-50 µM | [4] |
Table 2: Comparative Anticancer Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| Nobiletin | HT-29 (colon cancer) | ³H-thymidine uptake | 4.7 µM | [5] |
| Nobiletin | HCT116 (colon cancer) | MTT assay | 37 µM | [5] |
| Nobiletin | Caco-2 (colon cancer) | MTT assay (72h) | 40 µM | [6] |
| Tangeretin | MDA-MB-468 (breast cancer) | Proliferation assay | 0.25 ± 0.15 μM | [7] |
| Tangeretin | MCF7 (breast cancer) | Proliferation assay | 39.3 ± 1.5 μM | [7] |
| Tangeretin | A549 (lung cancer) | MTT assay | 118.5 µM | [8] |
| 5-Demethylnobiletin | HCT116 (colon cancer) | MTT assay | 8.4 µM | [5] |
Note: Direct IC50 values for the anticancer activity of this compound were not available in the searched literature.
Table 3: Comparative Neuroprotective Activity
| Compound | Model | Effect | Effective Concentration | Reference |
| Nobiletin | Cerebral ischemia/reperfusion in rats | Reduced neuron apoptosis | 10 or 20 mg/kg | [9] |
| Nobiletin | Mitochondrial dysfunction in rat cortical neurons | Reduced ROS production, restored neuronal viability | Not specified | [10][11] |
| Tangeretin | LPS-stimulated microglia | Inhibition of pro-inflammatory mediators | 10-50 µM | [4] |
Note: Specific EC50 values for the neuroprotective effects of this compound were not available in the searched literature. The available data for related compounds indicate a potential for neuroprotection.
Core Signaling Pathways Modulated by this compound
Experimental evidence suggests that this compound, along with other PMFs, exerts its biological effects through the modulation of key intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are central to cell proliferation, survival, and inflammation.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes. This compound and related PMFs have been shown to inhibit the phosphorylation of key components of this pathway, such as ERK, JNK, and p38, thereby attenuating inflammatory and proliferative responses.[12]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical regulator of cell survival and proliferation. Dysregulation of this pathway is a hallmark of many cancers. PMFs, including tangeretin, have been shown to suppress the PI3K/Akt/mTOR pathway, leading to reduced cancer cell proliferation and induction of apoptosis.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of this compound's mechanism of action.
Protocol 1: Western Blot Analysis for MAPK and Akt Pathway Proteins
This protocol is adapted for the analysis of phosphorylated and total protein levels of key components of the MAPK (e.g., p-ERK, ERK) and PI3K/Akt (e.g., p-Akt, Akt) signaling pathways in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, cancer cell line)
-
This compound and other test compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound or other compounds for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Mix equal amounts of protein with Laemmli sample buffer, boil, and load onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic or anti-proliferative effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound and other test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or other compounds. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound and other test compounds
-
Griess reagent
Procedure:
-
Cell Culture and Treatment: Plate RAW 264.7 cells and pre-treat with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite in the samples using a standard curve and determine the percentage of NO inhibition.
References
- 1. This compound | Flavonoids | 6965-36-2 | Invivochem [invivochem.com]
- 2. Novel anti-inflammatory actions of nobiletin, a citrus polymethoxy flavonoid, on human synovial fibroblasts and mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. Nobiletin and Derivatives: Functional Compounds from Citrus Fruit Peel for Colon Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nobiletin is capable of regulating certain anti-cancer pathways in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tangeretin inhibits the proliferation of human breast cancer cells via CYP1A1/CYP1B1 enzyme induction and CYP1A1/CYP1B1-mediated metabolism to the product 4' hydroxy tangeretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of nobiletin on cerebral ischemia/reperfusion injury rats by inhibiting Rho/ROCK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nobiletin Exhibits Neuroprotective Effects against Mitochondrial Complex I Inhibition via Regulating Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nobiletin Exhibits Neuroprotective Effects against Mitochondrial Complex I Inhibition via Regulating Apoptotic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-neuroinflammatory activity of nobiletin on suppression of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Implications of a Polymethoxylated Flavone, Tangeretin, in the Management of Cancer via Modulation of Different Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
5'-Methoxynobiletin: A Comparative Analysis of Anti-Inflammatory Efficacy
In the landscape of anti-inflammatory drug discovery, natural compounds are a focal point of research for their potential to offer novel therapeutic avenues with favorable safety profiles. Among these, 5'-Methoxynobiletin, a polymethoxyflavone found in citrus peels, has garnered attention for its anti-inflammatory properties. This guide provides a comparative analysis of the efficacy of this compound against standard anti-inflammatory drugs, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. The comparison is based on available experimental data from in vitro and in vivo studies, offering researchers, scientists, and drug development professionals a comprehensive overview.
In Vitro Anti-Inflammatory Efficacy
The anti-inflammatory effects of this compound and its analogs, such as nobiletin and its derivatives, have been evaluated in cellular models of inflammation, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These studies typically measure the inhibition of key inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, as well as the expression of enzymes responsible for their production, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Table 1: In Vitro Inhibition of Inflammatory Markers
| Compound | Model | Target | IC50 / Inhibition | Citation |
| Nobiletin | LPS-stimulated RAW 264.7 cells | NO Production | 19 µM | [1] |
| Nobiletin | LPS-stimulated RAW 264.7 cells | NO Production | 27 µM | [2] |
| Nobiletin | Hepatocytes | NO Production | 50 µM | [2] |
| 4'-Demethylnobiletin | LPS-stimulated RAW 264.7 cells | iNOS Protein | 69% inhibition at 10 µM | [3] |
| 4'-Demethylnobiletin | LPS-stimulated RAW 264.7 cells | COX-2 Protein | 54% inhibition at 10 µM | [3] |
| Indomethacin | Human Articular Chondrocytes | COX-1 | 0.063 µM | [4] |
| Indomethacin | Human Articular Chondrocytes | COX-2 | 0.48 µM | [4] |
| Diclofenac | Human Articular Chondrocytes | COX-1 | 0.611 µM | [4] |
| Diclofenac | Human Articular Chondrocytes | COX-2 | 0.63 µM | [4] |
| Dexamethasone | Human Articular Chondrocytes | COX-2 | 0.0073 µM | [4] |
Note: Data for this compound is limited; therefore, data for the closely related compound nobiletin and its metabolite 4'-demethylnobiletin are presented as a proxy. IC50 represents the half-maximal inhibitory concentration.
In Vivo Anti-Inflammatory Efficacy
The carrageenan-induced paw edema model in rodents is a standard assay to evaluate the in vivo anti-inflammatory activity of novel compounds. This test measures the ability of a substance to reduce the swelling caused by the injection of carrageenan, an inflammatory agent.
Table 2: In Vivo Inhibition of Carrageenan-Induced Paw Edema
| Compound | Animal Model | Dose | Inhibition of Edema | Citation |
| 5-O-demethylnobiletin | Mice | Not specified | Reduced edema formation | [5] |
| Indomethacin | Rats | 10 mg/kg | 54% at 3 hours | [6] |
| Naproxen | Rats | 15 mg/kg | 73% at 3 hours | [6] |
| Indomethacin | Mice | 10 mg/kg | 31.67% at 5 hours | [7] |
Note: Direct quantitative data for this compound in this model was not available. Data for the related compound 5-O-demethylnobiletin is presented.
Mechanistic Insights: Signaling Pathways
This compound and related flavonoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Standard anti-inflammatory drugs, on the other hand, have well-defined mechanisms of action.
This compound and Flavonoids
The anti-inflammatory action of polymethoxyflavones like nobiletin involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like LPS, NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Nobiletin and its derivatives have been shown to prevent this translocation.[3] The MAPK pathway, which includes kinases like ERK, JNK, and p38, is another critical regulator of inflammatory responses that is modulated by these flavonoids.
Standard Anti-Inflammatory Drugs
NSAIDs , such as ibuprofen and diclofenac, primarily act by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors primarily target the inducible isoform associated with inflammation.
Corticosteroids , like dexamethasone, have a broader mechanism of action. They bind to glucocorticoid receptors, and this complex translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for cytokines, chemokines, and COX-2.
Experimental Protocols
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound or a standard drug (e.g., dexamethasone) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
iNOS and COX-2 Expression: The protein levels of iNOS and COX-2 in cell lysates are determined by Western blotting.
-
In Vivo: Carrageenan-Induced Paw Edema in Mice
-
Animals: Male Swiss mice (or other suitable rodent strain) are used.
-
Treatment: Animals are orally administered with this compound, a standard drug (e.g., indomethacin), or the vehicle (control) one hour before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Conclusion
The available evidence suggests that this compound and its related polymethoxyflavones possess significant anti-inflammatory properties. Their mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, offers a broader spectrum of anti-inflammatory effects compared to the targeted COX inhibition of NSAIDs. While direct quantitative comparisons with standard drugs are limited, the data on nobiletin and its derivatives indicate a potent inhibitory effect on key inflammatory mediators.
For instance, the IC50 of nobiletin for NO production (19-27 µM) is higher than the IC50 values of standard NSAIDs for COX inhibition (sub-micromolar range), suggesting that NSAIDs are more potent in their specific mechanism. However, the ability of flavonoids to modulate multiple inflammatory pathways may offer a therapeutic advantage in complex inflammatory conditions. Dexamethasone exhibits very high potency in inhibiting COX-2 expression, highlighting the powerful and broad anti-inflammatory action of corticosteroids.
A notable finding is that 5-O-demethylnobiletin reduces carrageenan-induced paw edema but does not inhibit COX-2 expression in RAW 264.7 cells, suggesting its anti-inflammatory effects in vivo may be mediated through COX-independent pathways.[5]
Further research is warranted to conduct head-to-head comparative studies of this compound with standard anti-inflammatory drugs under standardized experimental conditions. Such studies will be crucial to fully elucidate its therapeutic potential and establish its relative efficacy and potency for the development of new anti-inflammatory agents.
References
- 1. Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells: A Potential Synergistic Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of 5-O-demethylnobiletin, a polymethoxyflavone isolated from Sideritis tragoriganum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Polymethoxyflavone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of polymethoxyflavones (PMFs), a class of bioactive compounds predominantly found in citrus peels. The selection of an appropriate analytical technique is critical for accurate quantification in natural product extracts, dietary supplements, and biological matrices during drug development. This document compares High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) based on published experimental data, offering insights into their respective strengths and limitations in terms of performance.
Key Performance Indicators: A Side-by-Side Comparison
The choice of an analytical method is often a trade-off between sensitivity, speed, and operational complexity. The following tables summarize the validation parameters for HPLC, UPLC, and LC-MS methods for the analysis of common PMFs like nobiletin and tangeretin, based on data from various validated studies.
Table 1: HPLC Method Validation Data for Polymethoxyflavone Analysis
| Validation Parameter | Nobiletin | Tangeretin | Other PMFs | Reference |
| Linearity (R²) | ≥ 0.9997 | ≥ 0.9997 | ≥ 0.9997 | [1] |
| Limit of Detection (LOD) | - | - | 0.15 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | - | - | - | - |
| Accuracy (Recovery %) | 92.30–108.80% | 92.30–108.80% | 97.0–105.1% | [1][2][3] |
| Precision (RSD %) | Intra-day: < 0.055, Inter-day: < 0.599 | Intra-day: < 0.055, Inter-day: < 0.599 | - | [1] |
Table 2: UPLC and LC-MS Method Validation Data for Polymethoxyflavone Analysis
| Validation Parameter | UPLC-PDA | UPLC-QTOF-MS/MS | UPLC-MS/MS | Reference |
| Linearity Range | - | 1.25 ng/mL - 1.0 µg/mL | 2–2,000 ng/mL | [4][5] |
| Linearity (R²) | > 0.999 | > 0.999 | - | [6] |
| Limit of Detection (LOD) | - | 75 pg/mL | - | [4] |
| Limit of Quantification (LOQ) | - | 0.25 ng/mL | - | [4] |
| Accuracy (Recovery %) | - | - | - | - |
| Precision (RSD %) | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for HPLC, UPLC, and LC-MS/MS analysis of PMFs.
High-Performance Liquid Chromatography (HPLC-DAD)
This method is suitable for the routine quantification of major PMFs in citrus extracts.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.5% acetic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Detection: Diode Array Detector set at 278 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Powdered citrus peel is extracted with 70% ethanol. The extract is then filtered and diluted with 70% methanol for analysis.[7]
Ultra-Performance Liquid Chromatography (UPLC-PDA)
UPLC offers faster analysis times and improved resolution compared to conventional HPLC.
-
Instrumentation: UPLC system with a Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.2 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Detection: PDA detector scanning a relevant UV range (e.g., 200-400 nm).
-
Injection Volume: 3 µL.[6]
-
Sample Preparation: Similar to HPLC, with final dilution in a solvent compatible with the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for analyzing low-concentration PMFs and their metabolites in complex matrices like biological fluids.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: UPLC HSS T3 column (50 × 2.1 mm, 1.7 μm).[5]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[5]
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific transitions of the target PMFs. For example:
-
Sample Preparation: For plasma samples, a liquid-liquid extraction with a solvent like ethyl acetate is commonly used to isolate the PMFs.[5]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of polymethoxyflavones from citrus peel extracts.
A generalized workflow for the analysis of polymethoxyflavones.
Signaling Pathway
Polymethoxyflavones, such as nobiletin, have been shown to exert their biological effects by modulating various cellular signaling pathways. The PI3K/Akt pathway is a key regulator of cell survival and proliferation and is a known target of nobiletin.
Nobiletin's inhibitory effect on the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated reversed phase LC method for quantitative analysis of polymethoxyflavones in citrus peel extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithnj.com [researchwithnj.com]
- 4. akjournals.com [akjournals.com]
- 5. scite.ai [scite.ai]
- 6. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Anticancer Effects of Nobiletin and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of nobiletin, a polymethoxyflavone found in citrus peels, and its primary metabolites: 3'-demethylnobiletin (3'-DMN), 4'-demethylnobiletin (4'-DMN), 3',4'-didemethylnobiletin (3',4'-DDMN), and 5-demethylnobiletin (5-DMN). The information presented is supported by experimental data to aid in research and drug development efforts.
Comparative Anticancer Activity: Quantitative Data
The in vitro anticancer efficacy of nobiletin and its metabolites has been evaluated across various cancer cell lines. The following tables summarize key quantitative data, including IC50 values for cytotoxicity, effects on cell cycle distribution, and the induction of apoptosis.
Table 1: Comparative Cytotoxicity (IC50, µM) of Nobiletin and Its Metabolites in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Nobiletin | Pancreatic (MIAPaCa-2) | 6.12 | [1] |
| Colon (HT-29) | 4.7 - 46.2 | [2] | |
| Colon (HCT116) | 37 | [2] | |
| Breast (MCF-7) | 124.5 | [3] | |
| Colon (Caco-2) | 403.6 (24h), 264 (48h), 40 (72h) | [4][5] | |
| 3'-DMN | Colon (SW620) | - | |
| 4'-DMN | Colon (SW620) | - | |
| 3',4'-DDMN | Colon (SW620) | - | |
| 5-DMN | Colon (HT-29) | 8.5 - 22 | [2] |
| Colon (HCT116) | 8.4 | [2] | |
| Colon (COLO205) | - | [2] |
Table 2: Comparative Effects on Cell Cycle Arrest
| Compound | Cancer Cell Line | Effect | Reference |
| Nobiletin | Pancreatic (MIAPaCa-2) | G0/G1 arrest | [1] |
| Glioma (U87, Hs683) | G0/G1 arrest | ||
| Ovarian (SKOV3/TAX) | G0/G1 arrest | [6] | |
| Breast (MDA-MB-468) | G0/G1 arrest | [7] | |
| Liver (SMMC-7721) | G2/M arrest | [6] | |
| 4'-DMN & Atorvastatin | Colon | G0/G1 arrest | [1] |
| 3',4'-DDMN & Curcumin | Colon (HCT116) | G2/M arrest | [1] |
| 5-DMN | Colon | G0/G1 arrest | [8] |
Table 3: Comparative Effects on Apoptosis Induction
| Compound | Cancer Cell Line | Effect | Reference |
| Nobiletin | Breast (MCF-7) | 2.4-fold increase at 100 µM | [3] |
| Colon (HCT116) | 3.3 to 7.6-fold increase | [2] | |
| Ovarian | Triggers ROS-mediated pyroptosis | [1] | |
| Liver (SMMC-7721) | Increased apoptosis rate to 31.73% at 40 mg/L | [6] | |
| 4'-DMN & Atorvastatin | Colon | Induction of apoptosis | [1] |
| 3',4'-DDMN & Curcumin | Colon (HCT116) | Extensive apoptosis | [1] |
Signaling Pathways Modulated by Nobiletin and Its Metabolites
Nobiletin and its derivatives exert their anticancer effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for identifying potential therapeutic targets and developing combination strategies.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Nobiletin has been shown to inhibit this pathway, leading to decreased cancer cell viability.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another key cascade that regulates cell proliferation, differentiation, and survival. Nobiletin can modulate this pathway to inhibit cancer cell growth.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is common in many cancers. Nobiletin has been shown to suppress this pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is essential for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. Nobiletin has been found to modulate this pathway.
TGF-β Signaling Pathway
The TGF-β signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. Nobiletin can influence this pathway to inhibit cancer progression.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited in the comparative analysis of nobiletin and its metabolites.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Nobiletin and its metabolites (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of nobiletin or its metabolites. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Nobiletin and its metabolites
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with nobiletin or its metabolites as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization, and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell lines
-
Nobiletin and its metabolites
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, caspases, cyclins, CDKs)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells as desired, then lyse them in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels, often normalizing to a loading control like β-actin or GAPDH.
Conclusion
The available data indicates that nobiletin and its metabolites, particularly the demethylated forms, are promising anticancer agents. Metabolites such as 5-DMN often exhibit greater potency than the parent compound, nobiletin, in inhibiting cancer cell growth and inducing apoptosis. This suggests that the in vivo biotransformation of nobiletin is crucial for its anticancer activity. The diverse mechanisms of action, involving the modulation of key signaling pathways like PI3K/Akt, MAPK/ERK, NF-κB, Wnt/β-catenin, and TGF-β, highlight the potential for these compounds to be used in various therapeutic strategies, including combination therapies. Further research is warranted to fully elucidate the structure-activity relationships and to evaluate the clinical potential of these natural compounds in cancer treatment and prevention.
References
- 1. isnff-jfb.com [isnff-jfb.com]
- 2. Nobiletin and Derivatives: Functional Compounds from Citrus Fruit Peel for Colon Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Nobiletin is capable of regulating certain anti-cancer pathways in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Antiproliferative and apoptosis-inducing activity of nobiletin against three subtypes of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nobiletin and its colonic metabolites suppress colitis-associated colon carcinogenesis by down-regulating iNOS, inducing antioxidative enzymes and arresting cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of 5'-Methoxynobiletin and its Analogs in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments, where natural compounds enhance the efficacy of conventional drugs. This guide provides a comparative analysis of the synergistic effects of 5'-Methoxynobiletin and its closely related polymethoxyflavones (PMFs) with other anti-cancer agents. While direct experimental data on this compound is limited in the current body of research, compelling evidence from studies on its structural analog, 3-methoxynobiletin, in combination with tamoxifen for estrogen receptor-positive (ER+) breast cancer, offers significant insights into its potential synergistic mechanisms.
Synergistic Effects of 3-Methoxynobiletin with Tamoxifen in ER+ Breast Cancer
A recent study has demonstrated that a citrus polymethoxyflavones-rich hydrolysate (C–H), with nobiletin and 3-methoxynobiletin as its major components, exhibits a potent synergistic anti-cancer effect when combined with tamoxifen. This combination has been shown to inhibit the proliferation of ER+ breast cancer cells both in vitro and in vivo.[1][2]
The primary mechanism underlying this synergy is the degradation of the estrogen receptor-alpha (ERα) via the ubiquitin-proteasome pathway, which enhances the sensitivity of cancer cells to tamoxifen.[1][2]
Quantitative Data Summary
The synergistic effect of the combination treatment was quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy.
| Cell Line | Combination | Effect | Combination Index (CI) | Reference |
| MCF-7 | 3-Methoxynobiletin + 4-hydroxytamoxifen (4OHT) | Synergistic inhibition of cell proliferation | < 1 | [1] |
| T47D | C–H Hydrolysate + 4-hydroxytamoxifen (4OHT) | Synergistic inhibition of cell proliferation | < 1 | [1] |
| SSM2 | C–H Hydrolysate + 4-hydroxytamoxifen (4OHT) | Synergistic inhibition of cell proliferation | < 1 | [1] |
In vivo studies using a mouse orthotopic tumor model with SSM2 cells showed that the combination of the C–H hydrolysate and tamoxifen resulted in a significant 50% reduction in both tumor volume and weight compared to the vehicle group.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the key experimental protocols employed in the study of 3-methoxynobiletin and tamoxifen synergy.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: ER+ breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of 3-methoxynobiletin, 4-hydroxytamoxifen (the active metabolite of tamoxifen), or a combination of both. Control cells are treated with the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for ERα Degradation
This technique is used to detect and quantify the levels of the ERα protein, providing evidence for its degradation.
-
Cell Lysis: Treated and control cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The intensity of the bands is quantified to determine the relative protein levels.
In Vivo Ubiquitination Assay
This assay is performed to confirm that the degradation of ERα is mediated by the ubiquitin-proteasome system.
-
Cell Transfection and Treatment: Cells are co-transfected with plasmids expressing HA-tagged ubiquitin and, if necessary, a plasmid for the protein of interest. The cells are then treated with the C–H hydrolysate and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Cell lysates are incubated with an antibody against ERα to immunoprecipitate the protein and its bound ubiquitin molecules.
-
Western Blotting: The immunoprecipitated samples are then analyzed by Western blotting using an antibody against the HA tag (to detect ubiquitin) and an antibody against ERα. A "smear" or ladder of high-molecular-weight bands indicates polyubiquitination of the target protein.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described.
References
Safety Operating Guide
Navigating the Safe Disposal of 5'-Methoxynobiletin in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 5'-Methoxynobiletin, a polymethoxyflavone utilized in research. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following guidance is based on safety data for structurally similar polymethoxyflavones, such as 3',4',5',5,7-Pentamethoxyflavone and 6-Methoxyflavone, and general principles of laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Key Safety and Hazard Information (Inferred)
Due to the absence of a specific SDS for this compound, the hazard profile is inferred from analogous compounds. Polymethoxyflavones are generally considered to have low toxicity; however, appropriate precautions should always be taken.
| Hazard Category | Inferred Hazard | Recommended Precautions |
| Skin Contact | May cause skin irritation.[1][2] | Wear appropriate protective gloves, such as nitrile gloves. |
| Eye Contact | May cause serious eye irritation.[1][2] | Wear safety glasses or goggles. |
| Inhalation | May cause respiratory tract irritation.[1][2] | Handle in a well-ventilated area or in a chemical fume hood. |
| Ingestion | Unknown. | Do not eat, drink, or smoke in laboratory areas. |
| Environmental | Unknown. | Avoid release to the environment. |
Experimental Protocols for Disposal
The primary method for the disposal of this compound is through a licensed chemical waste management service. The following protocols outline the necessary steps for preparing the compound for disposal.
Protocol 1: Disposal of Solid this compound
-
Waste Identification and Segregation:
-
Treat all solid this compound waste as hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Packaging:
-
Place the solid waste in a clearly labeled, sealed, and non-reactive container. A high-density polyethylene (HDPE) container is recommended.
-
The label should include:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 6965-36-2 (if known)
-
Approximate quantity
-
Date of accumulation start
-
Principal Investigator/Laboratory contact information
-
-
-
Storage:
-
Store the sealed container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection.
-
Protocol 2: Disposal of this compound in Solution
-
Waste Identification and Segregation:
-
Solutions containing this compound should be treated as hazardous chemical waste.
-
Segregate based on the solvent used (e.g., halogenated vs. non-halogenated solvents).
-
-
Packaging:
-
Use a compatible, leak-proof, and sealed container for the liquid waste.
-
The label must clearly state:
-
"Hazardous Waste"
-
"this compound in [Solvent Name]"
-
Concentration of this compound
-
All chemical constituents of the solution with their approximate percentages
-
Date of accumulation start
-
Principal Investigator/Laboratory contact information
-
-
-
Storage:
-
Store in the designated satellite accumulation area, ensuring secondary containment is in place to prevent spills.
-
-
Arranging for Pickup:
-
Follow your institution's EHS procedures to arrange for the collection of the liquid hazardous waste.
-
Protocol 3: Disposal of Contaminated Labware
-
Decontamination:
-
Whenever possible, decontaminate reusable labware by rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
-
Disposal of Single-Use Items:
-
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in a designated solid hazardous waste container.
-
Label the container as "Solid Hazardous Waste" and list the contaminants.
-
Decision Pathway for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment.
References
Personal protective equipment for handling 5'-Methoxynobiletin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the use of 5'-Methoxynobiletin, a polymethoxyflavonoid. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential risks. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 or European Standard EN166[1] | Protects eyes from airborne particles and potential splashes. |
| Face shield | - | Recommended when there is a significant risk of splashing or dust generation. | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | - | Provides a barrier against skin contact. Disposable nitrile gloves offer good short-term protection against a wide range of chemicals.[2] |
| Double gloving | - | Recommended for enhanced protection, especially during prolonged handling or when working with concentrated solutions.[3] | |
| Body Protection | Laboratory coat | - | Protects skin and personal clothing from contamination. |
| Closed-toe shoes | - | Prevents exposure from spills and protects feet from falling objects. | |
| Respiratory Protection | N95 or higher-rated respirator | NIOSH approved | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed when not in use.
2. Preparation and Weighing:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Use a dedicated and clean spatula and weighing vessel.
-
Avoid creating dust. If dust is generated, gently clean the area with a damp cloth; do not use compressed air.
3. Dissolving the Compound:
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If using a sonicator or vortexer, ensure the container is securely capped.
-
For most in vitro experiments, Dimethyl sulfoxide (DMSO) is a common solvent. For in vivo studies, formulations may involve PEG300, Tween 80, or corn oil.
4. Experimental Use:
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
When transferring solutions, use appropriate pipettes and techniques to prevent spills and aerosol generation.
-
Always work within a well-ventilated area.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
2. Unused Compound and Solutions:
-
Unused or expired powdered this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in the regular trash.
-
Solutions of this compound should also be collected in a labeled hazardous waste container. The solvent used will influence the specific disposal route.
3. Waste Disposal:
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Arrange for pickup and disposal by a certified hazardous waste management company. Maintain records of all disposed chemicals.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
